4-Chloro-5-methoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWRYYUMZJGPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68935-48-8 | |
| Record name | 4-chloro-5-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4-Chloro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methoxy-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1] A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, formulation, and biological screening. This guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and includes a logical workflow for physical property analysis.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [1][2] |
| Molecular Weight | 181.62 g/mol | [1][2] |
| Monoisotopic Mass | 181.02943 Da | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Predicted XlogP | 2.6 | [3] |
Experimental Protocols
Given the absence of specific published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physical properties of indole derivatives. These protocols can be readily adapted by researchers for the characterization of this and similar compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, use a mortar and pestle to grind the crystals.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
-
For a pure compound, the melting point range should be narrow (typically 0.5-2 °C).
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of test tubes.
-
To each tube, add a small volume (e.g., 0.1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid. If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.
-
If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL) with agitation until the solid dissolves or a maximum volume is reached.
Procedure for Quantitative Solubility:
-
Prepare a saturated solution of this compound in the desired solvent by adding an excess of the compound to a known volume of the solvent.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully separate the undissolved solid from the solution by filtration or centrifugation.
-
Analyze a known volume of the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound. This concentration represents the solubility.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure and identity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical signals for indole derivatives include a broad singlet for the N-H proton (δ 8.0-12.0 ppm) and distinct signals for the aromatic protons. The chloro and methoxy substituents will influence the chemical shifts of the protons on the benzene ring.
-
Acquire the proton-decoupled ¹³C NMR spectrum. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached chlorine and oxygen atoms.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Procedure:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or as a solution).
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic peaks for an indole structure include N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C=C stretching of the aromatic and pyrrole rings (around 1600-1450 cm⁻¹). The C-O stretching of the methoxy group and the C-Cl stretching will also be present.
3. Mass Spectrometry (MS)
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (181.62 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a key indicator for the presence of a single chlorine atom.
Logical Workflow and Data Relationships
The determination of the physical properties of a novel compound like this compound follows a logical progression. The structural information obtained from spectroscopic analysis confirms the identity of the synthesized compound. This confirmed pure substance is then used for the determination of its bulk physical properties.
Caption: A logical workflow for the synthesis, purification, structural confirmation, and physical property determination of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a summary of the known physical properties of this compound and detailed experimental protocols for the determination of its key physical characteristics. While specific experimental data for some properties are currently unavailable in the public domain, the provided methodologies offer a robust framework for researchers to characterize this and other novel indole derivatives. The logical workflow presented illustrates the interconnectedness of synthesis, purification, structural elucidation, and physical property determination in the comprehensive analysis of a chemical compound.
References
Elucidation of the Chemical Structure of 4-Chloro-5-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure elucidation of 4-Chloro-5-methoxy-1H-indole. Due to the limited direct experimental data available in peer-reviewed literature for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a thorough characterization. This includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, a plausible synthetic pathway, and a discussion of the potential biological significance of this class of compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indole derivatives.
Chemical Identity and Properties
This compound is a halogenated and methoxylated derivative of indole. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | PubChem |
| Molecular Weight | 181.62 g/mol | PubChem |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2)Cl | PubChem |
| InChI Key | LQWRYYUMZJGPDF-UHFFFAOYSA-N | PubChem |
| CAS Number | 101153-93-7 | PubChem |
Proposed Synthesis
A viable synthetic route for this compound can be adapted from established methods for the synthesis of substituted indoles, particularly the Fischer indole synthesis. A proposed reaction scheme is outlined below.
Experimental Protocol:
Step 1: Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine
-
Diazotization: To a stirred solution of 3-chloro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid at 0 °C. The resulting mixture is stirred for several hours, allowing the hydrazine salt to precipitate.
-
Work-up: The precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a strong base (e.g., concentrated NaOH solution) to liberate the free hydrazine. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (3-chloro-4-methoxyphenyl)hydrazine.
Step 2: Fischer Indole Synthesis of this compound
-
Hydrazone Formation: (3-Chloro-4-methoxyphenyl)hydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. An equimolar amount of an appropriate ketone or aldehyde (e.g., pyruvic acid to yield an indole-2-carboxylic acid precursor, or acetone for a 2,3-dimethylindole) is added, and the mixture is stirred, often with gentle heating, to form the corresponding hydrazone.
-
Indolization: The solvent is removed, and the crude hydrazone is treated with a cyclizing agent, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). The mixture is heated (typically between 80-150 °C) for several hours to effect cyclization.
-
Work-up and Purification: The reaction mixture is cooled and then carefully quenched by pouring it onto ice-water. The mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H |
| ~7.25 | d | 1H | H-7 |
| ~7.15 | t | 1H | H-2 |
| ~6.90 | d | 1H | H-6 |
| ~6.50 | t | 1H | H-3 |
| ~3.90 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ would show the following approximate chemical shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-5 |
| ~135 | C-7a |
| ~128 | C-3a |
| ~125 | C-2 |
| ~120 | C-7 |
| ~115 | C-4 |
| ~110 | C-6 |
| ~100 | C-3 |
| ~56 | -OCH₃ |
Predicted IR Spectral Data
The IR spectrum would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1480 | C=C aromatic ring stretch |
| ~1250 | C-O stretch (aryl ether) |
| ~800-700 | C-Cl stretch |
Potential Biological Significance
While no specific biological activity has been reported for this compound, the indole nucleus is a prominent scaffold in many biologically active natural products and synthetic drugs. The presence of chloro and methoxy substituents on the indole ring is known to modulate the pharmacological properties of these molecules.
Derivatives of indole with halogen and methoxy groups have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many substituted indoles have been investigated as potent anticancer agents, targeting various cellular pathways involved in cancer progression.
-
Antimicrobial Activity: Chloro and methoxy-substituted indoles have shown promising activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: The indole scaffold can interact with the active sites of various enzymes, leading to their inhibition. For instance, some indole derivatives are known to inhibit kinases and other enzymes implicated in disease.
The specific substitution pattern of this compound makes it an interesting candidate for further investigation into its potential therapeutic applications.
Conclusion
This technical guide has provided a detailed elucidation of the chemical structure of this compound based on predicted spectroscopic data and a plausible synthetic route. The analysis of related compounds suggests that this molecule may possess interesting biological properties that warrant further investigation. The experimental protocols and predictive data presented herein offer a solid foundation for researchers and drug development professionals working with this and similar substituted indole compounds. Future experimental work is necessary to validate these predictions and to fully explore the potential of this compound in various scientific and therapeutic applications.
Spectroscopic Profile of 4-Chloro-5-methoxy-1H-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methoxy-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in numerous pharmacologically active compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, ensuring their purity and structural integrity during the drug discovery and development process. This technical guide outlines the expected spectroscopic properties of this compound and provides standardized methodologies for their determination.
Predicted Mass Spectrometry Data for this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound (Molecular Formula: C₉H₈ClNO) suggests the following mass-to-charge ratios (m/z) for various adducts.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.03671 |
| [M+Na]⁺ | 204.01865 |
| [M-H]⁻ | 180.02215 |
| [M+NH₄]⁺ | 199.06325 |
| [M+K]⁺ | 219.99259 |
| [M]⁺ | 181.02888 |
| [M]⁻ | 181.02998 |
Illustrative Spectroscopic Data: 4-methoxy-1H-indole
To provide a reference for the expected spectral features of a methoxy-substituted indole, the experimental data for 4-methoxy-1H-indole is presented below. It is important to note that the presence of the chloro-substituent at the 4-position in the target molecule will induce notable changes in the chemical shifts, particularly for the aromatic protons and carbons.
¹H NMR Data of 4-methoxy-1H-indole
The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical environment of hydrogen atoms in a molecule.
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.07 | br s | N-H |
| 7.11 | t | H-6 |
| 7.04 | dd | H-2 |
| 6.98 | d | H-7 |
| 6.65 | d | H-5 |
| 6.52 | dd | H-3 |
| 3.94 | s | -OCH₃ |
Data sourced from ChemicalBook.
¹³C NMR Data of 4-methoxy-1H-indole
The ¹³C NMR spectrum provides information about the carbon framework of a molecule.
Solvent: Not specified
| Chemical Shift (ppm) | Assignment |
| 153.1 | C-4 |
| 138.1 | C-7a |
| 123.8 | C-2 |
| 122.9 | C-6 |
| 118.8 | C-3a |
| 104.2 | C-7 |
| 100.1 | C-5 |
| 99.8 | C-3 |
| 55.4 | -OCH₃ |
Data sourced from PubChem.
IR Data of 4-methoxy-1H-indole
Infrared (IR) spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| ~1600-1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch (aryl ether) |
Characteristic absorption ranges for indole and methoxy functionalities.
Experimental Protocols
The following sections detail standardized procedures for acquiring spectroscopic data for indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample of the indole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Method:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Typical ESI source parameters:
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
4-Chloro-5-methoxy-1H-indole CAS number and IUPAC name
CAS Number: 68935-48-8 IUPAC Name: 4-chloro-5-methoxy-1H-indole
Executive Summary
This document provides a technical overview of this compound, a substituted indole of interest to researchers in medicinal chemistry and drug development. Indole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities. This guide consolidates the available chemical data for this compound. However, it is important to note that detailed experimental studies, including specific biological activity assays, comprehensive experimental protocols, and defined signaling pathways directly involving this compound, are not extensively reported in the current scientific literature. The information presented herein is based on general knowledge of substituted indoles and data from chemical suppliers.
Chemical Properties and Data
The fundamental chemical properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 68935-48-8 | [1] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₈ClNO | [1][2] |
| Molecular Weight | 181.62 g/mol | [1] |
| Predicted XlogP | 2.6 | [2] |
| Appearance | White to off-white crystalline powder (general for similar compounds) | N/A |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis and Methodologies
A potential synthetic approach for a related compound, 4-fluoro-5-methoxy-1H-indole, has been described and could likely be adapted for the chloro-analogue. The general steps would involve:
-
Preparation of the corresponding phenylhydrazine: Starting from an appropriately substituted aniline, a diazonium salt is formed and then reduced to the hydrazine.
-
Fischer Indole Synthesis: The substituted phenylhydrazine is then reacted with a suitable ketone or aldehyde (e.g., pyruvic acid or an acetone equivalent) under acidic conditions to induce cyclization and form the indole ring.
It is important to note that variations in reagents and reaction conditions would need to be optimized for the specific synthesis of this compound.
Biological Activity and Potential Applications
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. These activities include, but are not limited to, antiviral, anti-HIV, antidepressant, antimicrobial, and analgesic effects.
For chloro- and methoxy-substituted indoles specifically, various biological activities have been reported for related analogs:
-
Anticancer Activity: Some substituted indoles have been investigated as tubulin polymerization inhibitors and as inhibitors of epidermal growth factor receptor (EGFR).
-
Antimalarial Activity: Chloro- and methoxy-substituted quinolones, which can be synthesized from indole precursors, have shown efficacy against multiple stages of Plasmodium.
It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. However, without specific biological data, its direct pharmacological profile remains uncharacterized.
Signaling Pathways and Experimental Workflows
Due to the lack of specific biological studies on this compound, there are no established signaling pathways or detailed experimental workflows to report at this time. Research in this area would be required to elucidate its mechanism of action and biological targets.
For illustrative purposes, a generalized workflow for screening a novel indole compound for anticancer activity is presented below.
Caption: Generalized workflow for anticancer drug discovery with a novel indole compound.
Conclusion
This compound is a chemical compound with a well-defined structure. While it belongs to the pharmacologically significant class of indoles, there is a notable absence of detailed public data regarding its specific biological activities, experimental protocols, and mechanisms of action. The information provided in this guide is based on general principles of indole chemistry and data available for structurally related compounds. Further research is necessary to fully characterize the properties and potential applications of this compound. For researchers and drug development professionals, this compound may represent an opportunity for novel investigation, either as a lead compound itself or as a key intermediate in the synthesis of new therapeutic agents.
References
Synthesis and characterization of 4-Chloro-5-methoxy-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound, a halogenated and methoxylated indole derivative. This document serves as a resource for professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
Proposed Synthesis: The Leimgruber-Batcho Indole Synthesis
While specific literature detailing the synthesis of this compound is scarce, a highly efficient and versatile method, the Leimgruber-Batcho indole synthesis, is proposed. This two-step process begins with an appropriately substituted o-nitrotoluene and offers significant advantages, including high yields, mild reaction conditions, and the ability to produce indoles unsubstituted at the 2 and 3 positions.[3][4]
The proposed pathway commences with 5-Chloro-4-methoxy-2-nitrotoluene as the starting material. This precursor can be synthesized from commercially available compounds like 4-chloro-3-methoxyaniline.[5] The synthesis proceeds in two main steps:
-
Enamine Formation: The acidic methyl group of the o-nitrotoluene derivative condenses with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to yield a highly conjugated β-dimethylamino-2-nitrostyrene intermediate (an enamine).[6]
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine, which spontaneously cyclizes onto the enamine double bond. Subsequent elimination of dimethylamine yields the aromatic indole ring.[4] This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like Raney Nickel and hydrazine.[4][7]
Characterization Data
The following tables summarize the predicted physical and spectroscopic data for this compound. This data is derived from computational prediction tools and analysis of structurally similar compounds, as direct experimental values are not widely published.[8][9][10]
Table 1: Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Predicted Appearance | Off-white to light brown solid |
| Predicted Melting Point | 75-85 °C |
| Predicted XlogP | 2.6 |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.20 | br s | N-H (H1) |
| ~7.25 | t | H2 |
| ~7.15 | d | H7 |
| ~6.95 | d | H6 |
| ~6.55 | t | H3 |
| ~3.90 | s | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C5 |
| ~137.5 | C7a |
| ~129.0 | C3a |
| ~124.0 | C2 |
| ~118.0 | C4 |
| ~115.0 | C7 |
| ~111.0 | C6 |
| ~101.5 | C3 |
| ~56.5 | -OCH₃ |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 183 | ~33 | [M+2]⁺ (presence of ³⁷Cl isotope) |
| 181 | 100 | [M]⁺ (Molecular Ion, presence of ³⁵Cl) |
| 166 | ~85 | [M-CH₃]⁺ |
| 138 | ~40 | [M-CH₃-CO]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1610, 1580 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Aryl-O Asymmetric Stretch |
| ~1050 | Strong | Aryl-O Symmetric Stretch |
| ~850-750 | Strong | C-Cl Stretch |
Role in Drug Discovery
The indole scaffold is a key building block in modern drug discovery, forming the core of numerous approved drugs.[11] Its structural versatility allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.
The specific substituents on the this compound scaffold are significant for modulating its physicochemical and pharmacological properties:
-
Chloro Group (C4): The electron-withdrawing chlorine atom can enhance binding affinity through halogen bonding, increase lipophilicity (affecting cell permeability and distribution), and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.
-
Methoxy Group (C5): The electron-donating methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. It can also be a site for metabolism (O-demethylation), which can be a factor in drug design and duration of action.
The combination of these substituents on the indole core creates a unique chemical entity with potential for development into novel therapeutic agents targeting a variety of signaling pathways.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of (E)-1-(2-(5-chloro-4-methoxy-2-nitrophenyl)vinyl)-N,N-dimethylamine
-
To a solution of 5-Chloro-4-methoxy-2-nitrotoluene (1.0 eq) in 5 mL of dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure using a rotary evaporator.
-
The resulting crude red-brown residue, the enamine intermediate, can be used directly in the next step or purified by recrystallization from methanol.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine intermediate from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v).
-
Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution under a nitrogen atmosphere.
-
To this stirred suspension, add 85% hydrazine hydrate (3.0 eq) dropwise. An exothermic reaction with vigorous gas evolution will be observed. Maintain the temperature between 40-50 °C using a water bath.
-
After the initial reaction subsides, continue stirring at 50 °C for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully filter it through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[13]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.[9]
-
Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. CASPRE [caspre.ca]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Predicted ¹H and ¹³C NMR Shifts for 4-Chloro-5-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for the compound 4-Chloro-5-methoxy-1H-indole. This information is crucial for the structural elucidation and verification of this molecule in synthetic chemistry and drug discovery pipelines. The data presented herein is generated using computational prediction methods, offering a valuable reference for experimental work.
Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound, relative to tetramethylsilane (TMS), are summarized below. These values were obtained using the online NMR prediction tool, NMRDB.org, which utilizes a combination of prediction algorithms.[1][2][3] The structure used for prediction, including atom numbering, is shown below.
Figure 1. Chemical structure of this compound.
Predicted ¹H NMR Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| H-1 (NH) | 8.35 |
| H-2 | 7.15 |
| H-3 | 6.45 |
| H-6 | 7.00 |
| H-7 | 6.90 |
| OCH₃ | 3.90 |
Table 1. Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | 123.5 |
| C-3 | 101.0 |
| C-3a | 129.0 |
| C-4 | 115.0 |
| C-5 | 150.0 |
| C-6 | 112.0 |
| C-7 | 110.5 |
| C-7a | 135.0 |
| OCH₃ | 56.5 |
Table 2. Predicted ¹³C NMR chemical shifts for this compound.
Methodology for Computational NMR Prediction
The prediction of NMR spectra through computational methods is a powerful tool for chemists.[4][5] The general workflow involves several key steps, from initial structure generation to the final calculation of chemical shifts.
Experimental Protocol: A Generalized Computational Approach
-
Molecular Structure Input : The process begins with providing the chemical structure of the molecule of interest. This can be done by drawing the structure in a chemical drawing software or by importing it from a file (e.g., MOL file).[4]
-
Conformational Analysis : For flexible molecules, a conformational search is often performed to identify the most stable three-dimensional structures. This is a critical step as NMR parameters are sensitive to the molecular geometry.
-
Geometry Optimization : The initial 3D structure(s) are then optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation.
-
NMR Parameter Calculation : With the optimized geometry, the NMR shielding constants are calculated. This is typically done using DFT or other high-level ab initio methods. The choice of functional and basis set can influence the accuracy of the prediction.
-
Chemical Shift Referencing : The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The chemical shift (δ) is calculated using the formula: δ = σ_ref - σ_sample, where σ_ref is the shielding constant of the reference and σ_sample is the shielding constant of the nucleus in the molecule.
-
Spectrum Simulation : Finally, the predicted chemical shifts and coupling constants are used to simulate the NMR spectrum.
Various software packages, both commercial (like ACD/Labs and Mnova) and open-source, are available to perform these calculations.[4][6][7] Online platforms like NMRDB.org provide a user-friendly interface for predicting NMR spectra based on pre-computed databases and algorithms.[1][2][3]
Logical Workflow for NMR Prediction
The following diagram illustrates the logical steps involved in a typical computational NMR prediction workflow.
Caption: A flowchart illustrating the key stages of a computational NMR prediction workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 4-Chloro-5-methoxy-1H-indole in Organic Solvents
Abstract
This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to the limited availability of quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on the compound's structural features and the general solubility of indole derivatives. Furthermore, a comprehensive experimental protocol for determining solubility via the widely accepted shake-flask method is provided to enable researchers to generate precise quantitative data. This guide is intended to be a foundational resource for scientists and professionals engaged in the research and development of indole-based compounds.
Introduction to this compound
This compound is a substituted indole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural component in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The substituents on the indole ring—in this case, a chloro group at the 4-position and a methoxy group at the 5-position—play a crucial role in modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution.[4] These properties, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:
-
Chemical Synthesis: Selecting appropriate solvents for reactions and purification processes like crystallization.
-
Drug Formulation: Developing suitable delivery systems for in vitro and in vivo studies.
-
Biological Assays: Ensuring accurate compound concentration in screening and mechanistic studies.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate both the polar and nonpolar regions of the indole derivative. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the N-H and methoxy groups. The solubility of the related compound 4-methoxyindole in ethanol is reported to be 50 mg/mL, suggesting good solubility for similar structures. |
| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | These solvents offer a balance of polarity that can accommodate the different structural features of the molecule. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity imparted by the methoxy and N-H groups is unlikely to be overcome by these nonpolar solvents, leading to poor solvation. |
Disclaimer: The data presented in Table 1 is predictive and has not been confirmed by experimental studies. It is strongly recommended that researchers determine the quantitative solubility of this compound in their specific solvents of interest using a validated experimental protocol.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol provides a step-by-step guide for this procedure.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or other mechanical agitator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a series of standard solutions of this compound in the chosen solvent to generate a calibration curve for the analytical method.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial or flask. An excess is crucial to ensure that a saturated solution is formed.[7] A visual confirmation of undissolved solid should be present throughout the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker. A typical temperature for such studies is 25 °C or 37 °C.[1]
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured solubility does not change between the later time points.
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, two common methods are:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter into a clean vial. This method is often preferred as it effectively removes fine particles.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Analyze the diluted sample using the pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Calculation:
-
Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent. The solubility is typically expressed in units such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[1]
-
Visualization of Experimental Workflow
To provide a clear visual guide for the experimental process, the following flowchart outlines the key steps of the shake-flask solubility determination method.
Figure 1: Workflow for Shake-Flask Solubility Determination.
Conclusion
This technical guide serves as a comprehensive resource for understanding and determining the solubility of this compound in organic solvents. While quantitative data is not currently available in the public domain, the provided predicted solubility profile offers a qualitative starting point for experimental design. The detailed shake-flask protocol empowers researchers to generate reliable, quantitative solubility data, which is essential for advancing research and development involving this and other indole derivatives. The successful application of this compound in various scientific domains is contingent upon a solid understanding of its fundamental physicochemical properties, with solubility being a critical parameter.
References
- 1. who.int [who.int]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
Theoretical Properties of Substituted Methoxyindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted methoxyindoles are a class of heterocyclic organic compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology. The indole scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs. The addition of a methoxy group (-OCH3) and other substituents to the indole ring can profoundly influence the molecule's electronic, structural, and physicochemical properties. These modifications, in turn, can modulate the compound's pharmacokinetic and pharmacodynamic profiles, making substituted methoxyindoles attractive candidates for drug discovery and development.
This technical guide provides an in-depth overview of the theoretical properties of substituted methoxyindoles, with a focus on their computational analysis, synthesis, and biological significance, particularly in the context of melatonin receptor signaling.
Theoretical Properties and Quantitative Structure-Activity Relationship (QSAR)
The biological activity of substituted methoxyindoles is intimately linked to their three-dimensional structure and electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate these properties and establish Quantitative Structure-Activity Relationships (QSAR). QSAR models are mathematical representations that correlate the structural and physicochemical properties of a series of compounds with their biological activities.[1][2][3]
Key Theoretical Descriptors
Several key theoretical descriptors are commonly calculated to understand the properties of substituted methoxyindoles:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with biological targets.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to cross biological membranes.
-
Topological Descriptors: These are numerical values derived from the molecular graph that describe the size, shape, and branching of a molecule. They are frequently used in QSAR studies to predict various physicochemical properties and biological activities.[4]
Tabulated Theoretical Properties
The following table summarizes key theoretical descriptors calculated for a series of hypothetical substituted methoxyindoles. These values are illustrative and would typically be derived from DFT calculations (e.g., using the B3LYP functional and a 6-31G* basis set).
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 1 | H | -5.52 | -0.89 | 4.63 | 2.15 |
| 2 | 5-Cl | -5.68 | -1.05 | 4.63 | 3.58 |
| 3 | 5-F | -5.61 | -0.98 | 4.63 | 3.49 |
| 4 | 5-Br | -5.65 | -1.10 | 4.55 | 3.62 |
| 5 | 6-Cl | -5.63 | -1.02 | 4.61 | 1.98 |
| 6 | 6-F | -5.58 | -0.95 | 4.63 | 1.85 |
| 7 | 6-Br | -5.61 | -1.08 | 4.53 | 2.01 |
| 8 | 7-Cl | -5.70 | -1.04 | 4.66 | 2.88 |
| 9 | 7-F | -5.65 | -0.97 | 4.68 | 2.75 |
| 10 | 7-Br | -5.68 | -1.11 | 4.57 | 2.92 |
Experimental Protocols
General Synthesis of Substituted Methoxyindoles
The synthesis of substituted methoxyindoles can be achieved through various established methods, with the Fischer indole synthesis being a classic and versatile approach.[5] The following is a generalized protocol for the synthesis of a 5-methoxy-2-substituted indole.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Appropriate ketone or aldehyde
-
Polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., acetic acid)[6]
-
Ethanol
-
Toluene
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Hydrazone Formation: A mixture of p-anisidine and the selected ketone or aldehyde (in equimolar amounts) is refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Cyclization (Fischer Indole Synthesis): The crude hydrazone is added to polyphosphoric acid at a temperature of 80-100 °C. The mixture is stirred for 1-2 hours. The reaction is then quenched by carefully pouring it onto crushed ice.
-
Work-up and Purification: The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[7]
-
Characterization: The structure and purity of the final substituted methoxyindole are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
A specific example is the synthesis of 5-methoxy-2-methylindole, which involves the reaction of p-methoxyaniline with hydroxyacetone in acetic acid under reflux.[6] Another approach involves the reaction of 5-bromoindole with sodium methoxide in the presence of a copper catalyst.[8]
Computational Methodology for DFT Calculations
The theoretical properties of substituted methoxyindoles are typically investigated using Density Functional Theory (DFT). The following outlines a general computational protocol.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Building: The 3D structure of the substituted methoxyindole is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP hybrid functional with a basis set such as 6-31G(d,p).[9]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties.
-
Property Calculations: Using the optimized geometry, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.
-
Analysis: The calculated properties are analyzed to understand the molecule's reactivity, stability, and potential interaction with biological targets. The results for a series of compounds can be used to build a QSAR model.[9]
Signaling Pathways and Logical Relationships
Substituted methoxyindoles, particularly those structurally related to melatonin (N-acetyl-5-methoxytryptamine), often exert their biological effects by interacting with melatonin receptors, MT1 and MT2. These are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and other physiological processes.
Melatonin Receptor Signaling Pathway
The binding of a methoxyindole agonist, such as melatonin, to MT1 or MT2 receptors initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
Caption: Melatonin receptor signaling pathway initiated by a methoxyindole agonist.
Computational Workflow for QSAR Modeling
The development of a QSAR model for substituted methoxyindoles follows a structured workflow that integrates data collection, descriptor calculation, model building, and validation.
Caption: A typical workflow for developing a QSAR model for substituted methoxyindoles.
Conclusion
The theoretical properties of substituted methoxyindoles are of paramount importance for understanding their biological activities and for the rational design of new therapeutic agents. Computational methods, such as DFT and QSAR, provide invaluable insights into the structure-property relationships of these compounds. This technical guide has provided an overview of the key theoretical descriptors, experimental protocols for synthesis and computational analysis, and the relevant signaling pathways associated with substituted methoxyindoles. By integrating these theoretical and experimental approaches, researchers can accelerate the discovery and development of novel methoxyindole-based drugs with improved efficacy and safety profiles.
References
- 1. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Using theoretical descriptors in quantitative structure-activity relationships: some toxicological indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 9. lupinepublishers.com [lupinepublishers.com]
An In-depth Technical Guide to the Discovery and History of Chlorinated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of chlorinated indole compounds. From their origins as potent plant auxins to their emergence as complex marine-derived alkaloids with significant pharmacological potential, this document traces the evolution of our understanding of these fascinating molecules. Detailed experimental protocols for the synthesis of key compounds are provided, alongside a quantitative analysis of their biological activities. Furthermore, this guide visualizes the intricate signaling pathways influenced by chlorinated indoles, offering a valuable resource for researchers in natural product chemistry, drug discovery, and plant sciences.
A Brief History of Chlorinated Indole Compounds
The story of chlorinated indoles is intrinsically linked to the broader history of indole chemistry. The parent molecule, indole, was first isolated in 1866 by Adolf von Baeyer.[1] The famed Fischer indole synthesis, developed in 1883 by Emil Fischer, provided a versatile method for creating a wide array of indole derivatives and remains a cornerstone of heterocyclic chemistry to this day.[2]
While the synthesis of simple chlorinated indoles was achievable in the early 20th century, the discovery of naturally occurring chlorinated indoles is a more recent chapter. A pivotal moment came with the isolation of 4-chloroindole-3-acetic acid (4-Cl-IAA) from the immature seeds of peas (Pisum sativum).[3] Initially identified as its methyl ester, the free acid was later isolated and characterized as a potent plant auxin, in some cases exhibiting significantly higher activity than its non-chlorinated counterpart, indole-3-acetic acid (IAA).[3][4] The herbicidal potential of 4-Cl-IAA was later reported in 1996.[5]
The latter half of the 20th century and the dawn of the 21st century witnessed an expansion of chlorinated indole discovery into the marine environment. Advanced analytical techniques allowed for the identification of a diverse and structurally complex array of chlorinated indole alkaloids from marine microorganisms and invertebrates. Notably, deep-sea exploration has yielded compounds like dionemycin , a chlorinated bis-indole alkaloid from Streptomyces sp. with potent antibacterial and cytotoxic activities.[6] Another significant class of chlorinated indole alkaloids are the ambiguines , isolated from cyanobacteria, with (+)-ambiguine G being a prominent example of a chlorinated pentacyclic member of this family.[7] These discoveries have opened new avenues for drug development, particularly in the areas of oncology and infectious diseases.
Key Chlorinated Indole Compounds: Isolation and Synthesis
4-Chloroindole-3-acetic acid (4-Cl-IAA)
Natural Occurrence: 4-Cl-IAA is a naturally occurring auxin found in the seeds of various plants, particularly legumes like peas and broad beans.[8]
Synthetic Protocol: A common laboratory synthesis of 4-Cl-IAA starts from 2-chloro-6-nitrotoluene. The following is a detailed experimental protocol for its synthesis.[3]
Experimental Protocol: Synthesis of 4-Chloroindole-3-acetic acid (1)
-
Step 1: Synthesis of (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (3)
-
A solution of 2-chloro-6-nitrotoluene (2) (1.72 mol) in 500 ml of dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (2.24 mol).
-
The mixture is heated at reflux (110°C) for 80 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is concentrated in vacuo. The crude product is dissolved in diethyl ether, washed successively with distilled water and saturated brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by chromatography to yield (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (3).
-
-
Step 2: Synthesis of 4-Chloroindole (4)
-
A solution of (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (3) in a suitable solvent is subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation.
-
-
Step 3: Synthesis of 4-Chloro-3-diethylaminomethylindole (5)
-
To a mixture of diethylamine (1.30 mol) and acetic acid (350 ml) cooled to below 5°C, 37% aqueous formaldehyde (1.30 mol) is added.
-
This mixture is then added to a cooled solution of 4-chloroindole (4) (1.18 mol).
-
The reaction is stirred at 5°C for 10 minutes and then at room temperature for 4 hours.
-
The reaction mixture is acidified with 4 N hydrochloric acid and extracted with ethyl acetate. The aqueous layer is then basified and extracted to yield 4-Chloro-3-diethylaminomethylindole (5).
-
-
Step 4: Synthesis of 4-Chloroindole-3-acetonitrile (6)
-
A solution of 4-Chloro-3-diethylaminomethylindole (5) (0.52 mol) in dimethylformamide (1100 ml) is added to a solution of potassium cyanide (1.56 mol) in water (550 ml).
-
The mixture is refluxed for 6 hours with stirring.
-
After cooling, water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified to give 4-Chloroindole-3-acetonitrile (6).
-
-
Step 5: Synthesis of 4-Chloroindole-3-acetic acid (1)
-
To a solution of 4-Chloroindole-3-acetonitrile (6) (0.36 mol) in methanol (500 ml), a 40% potassium hydroxide solution (300 ml) is added.
-
The mixture is refluxed for 16 hours.
-
The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.
-
The aqueous layer is acidified with 6 N hydrochloric acid and extracted with ethyl acetate.
-
The combined organic extracts are washed, dried, and concentrated. The crude product is recrystallized to afford pure 4-Chloroindole-3-acetic acid (1).
-
Dionemycin
Natural Occurrence: Dionemycin is a chlorinated bis-indole alkaloid isolated from the deep-sea-derived actinomycete Streptomyces sp. SCSIO 11791.[9]
Isolation Protocol: The following is a general protocol for the isolation of dionemycin.[9]
Experimental Protocol: Isolation of Dionemycin
-
Fermentation and Extraction:
-
Streptomyces sp. SCSIO 11791 is cultured in a suitable liquid medium on a large scale.
-
The culture broth is harvested and centrifuged to separate the mycelium from the supernatant.
-
The mycelium is extracted with an organic solvent such as ethyl acetate or methanol. The supernatant is also extracted with an appropriate organic solvent.
-
-
Chromatographic Purification:
-
The crude extracts are combined, concentrated under reduced pressure, and subjected to a series of chromatographic separations.
-
Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).
-
Medium Pressure Liquid Chromatography (MPLC): Fractions showing promising bioactivity or containing compounds of interest are further purified by MPLC on a C18 reversed-phase column with a gradient of acetonitrile-water.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative or preparative HPLC on a C18 column to yield pure dionemycin.
-
(+)-Ambiguine G
Natural Occurrence: (+)-Ambiguine G is a chlorinated pentacyclic indole alkaloid belonging to the ambiguine family, which are produced by cyanobacteria.
Synthetic Protocol: The total synthesis of (+)-ambiguine G has been achieved through a convergent strategy. A key step in this synthesis is a [4+3] cycloaddition reaction.[10]
Experimental Workflow: Total Synthesis of (+)-Ambiguine G
Caption: Synthetic strategy for (+)-Ambiguine G.
Quantitative Biological Activity
The chlorination of the indole nucleus often leads to significant changes in biological activity. The following tables summarize some of the reported quantitative data for key chlorinated indole compounds.
Table 1: Comparative Auxin Activity of IAA and 4-Cl-IAA
| Compound | Bioassay | Concentration | Activity Metric | Result | Reference |
| Indole-3-acetic acid (IAA) | Maize coleoptile elongation | 10 µM | Elongation | 2.0-fold increase vs. control | |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Maize coleoptile elongation | 1 µM | Elongation | 2.6-fold increase vs. control | [11] |
| Indole-3-acetic acid (IAA) | Mung bean growth | 10⁻⁶ M | - | Effective | [12] |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Mung bean growth | 10⁻⁸ M | - | More effective than IAA | [12] |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Madeira vine growth | - | - | 10 times more active than IAA | |
| 6-Chloroindole-3-acetic acid (6-Cl-IAA) | Madeira vine growth | - | - | 19 times more active than IAA | [10] |
Table 2: Antibacterial and Cytotoxic Activity of Dionemycin
| Activity Type | Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 | - | [6] |
| Cytotoxic | NCI-H460 (Human lung cancer) | - | 3.1 | [6] |
| Cytotoxic | MDA-MB-231 (Human breast cancer) | - | 11.2 | [6] |
| Cytotoxic | HCT-116 (Human colon cancer) | - | 4.5 | [6] |
| Cytotoxic | HepG2 (Human liver cancer) | - | 6.8 | [6] |
| Cytotoxic | MCF10A (Noncancerous breast epithelial) | - | 9.7 | [6] |
Signaling Pathways and Mechanisms of Action
Chlorinated indole compounds exert their biological effects through various mechanisms, often by modulating specific signaling pathways.
Auxin Signaling Pathway (4-Cl-IAA)
As a potent auxin, 4-Cl-IAA influences plant growth and development by hijacking the cell's natural auxin signaling cascade. This pathway involves the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.
Caption: Auxin signaling pathway initiated by 4-Cl-IAA.
Proposed Mechanism of Action for Cytotoxic Bis-indole Alkaloids
While the precise signaling pathways for many cytotoxic marine-derived chlorinated indoles are still under investigation, evidence suggests that some, like dionemycin and related bis-indole alkaloids, exert their effects by disrupting bacterial cell membranes. This disruption leads to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed mechanism of dionemycin cytotoxicity.
Conclusion and Future Perspectives
The field of chlorinated indole compounds has evolved significantly from the initial discovery of a plant growth regulator to the identification of structurally complex marine natural products with potent pharmacological activities. The unique biological properties conferred by the chlorine substituent continue to make these molecules attractive targets for both synthetic and medicinal chemistry. Future research will likely focus on elucidating the detailed mechanisms of action of the more complex chlorinated indole alkaloids, which could lead to the development of novel therapeutics. Furthermore, advances in synthetic methodology will undoubtedly enable the creation of new analogs with improved potency and selectivity, further expanding the chemical space and potential applications of this important class of compounds.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Fischer Indole Synthesis of 4-Chloro-5-methoxy-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely utilized methods for constructing the indole nucleus.[2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][3] This document provides a detailed protocol for the synthesis of 4-Chloro-5-methoxy-1H-indole, a substituted indole derivative with potential applications in drug discovery and materials science. The protocol is based on a two-step sequence: the formation of an indole-2-carboxylate ester via Fischer cyclization, followed by saponification and decarboxylation.
Reaction Scheme
The overall synthetic route involves three main stages:
-
Hydrazone Formation: Condensation of (3-Chloro-4-methoxyphenyl)hydrazine with ethyl pyruvate.
-
Indolization: Acid-catalyzed cyclization of the resulting hydrazone to form ethyl this compound-2-carboxylate.
-
Hydrolysis & Decarboxylation: Conversion of the ester to the final target compound, this compound.
Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone.[2] This intermediate, under acidic conditions, tautomerizes to an enamine, which then undergoes a critical[3][3]-sigmatropic rearrangement.[2][3][5] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[2][5]
The following workflow diagram outlines the complete experimental procedure, from the initial reaction setup to the isolation and purification of the final product.
Experimental Protocols
Part 1: Synthesis of Ethyl this compound-2-carboxylate
This procedure details the one-pot formation of the hydrazone and subsequent indolization.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier Notes |
| (3-Chloro-4-methoxyphenyl)hydrazine HCl | 209.06 | 5.0 g | 23.9 | (Assumed as HCl salt) |
| Ethyl Pyruvate | 116.12 | 3.1 mL | 28.7 | (1.2 eq) |
| Ethanol (Absolute) | 46.07 | 100 mL | - | Anhydrous |
| Polyphosphoric Acid (PPA) | - | 50 g | - | 115% assay |
| Ethyl Acetate (EtOAc) | 88.11 | 300 mL | - | Reagent Grade |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | 100 mL | - | - |
| Brine (Sat. Soln.) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | - |
Procedure
-
To a 250 mL round-bottom flask, add (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride (5.0 g, 23.9 mmol) and absolute ethanol (100 mL).
-
Add ethyl pyruvate (3.1 mL, 28.7 mmol) to the suspension. The mixture is stirred at room temperature for 1 hour to form the hydrazone in situ.
-
Carefully add polyphosphoric acid (50 g) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl this compound-2-carboxylate. The crude product can be used directly in the next step.
Part 2: Synthesis of this compound
This procedure details the saponification of the ester followed by decarboxylation.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Notes |
| Crude Indole Ester | 269.70 | From Part 1 | - |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 10 g in 50 mL H₂O | (5 eq, for hydrolysis) |
| Hydrochloric Acid (HCl) | 36.46 | As needed (Conc.) | For acidification |
| Silica Gel | - | 100 g | For column chromatography (230-400 mesh) |
| Hexane / Ethyl Acetate | - | ~500 mL | For chromatography |
Procedure
-
Transfer the crude ester from Part 1 into a 250 mL round-bottom flask and dissolve it in ethanol (100 mL).
-
Add the aqueous solution of sodium hydroxide (10 g in 50 mL of water).
-
Heat the mixture to reflux for 3-5 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A solid precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Purification
-
The crude this compound is purified by flash column chromatography on silica gel.
-
A gradient elution system is recommended, starting with 95:5 Hexane/Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane/Ethyl Acetate.
-
Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield the final product as a solid.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Final Product | This compound |
| Physical Appearance | Off-white to light brown solid |
| Expected Yield | 50-70% over two steps |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis should be performed to confirm structure and purity. |
Troubleshooting and Optimization
The Fischer indole synthesis can sometimes present challenges such as low yields or the formation of side products.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Indole | Incomplete reaction; decomposition of starting material or product. | Increase reaction time or temperature moderately. Ensure anhydrous conditions. Consider alternative acid catalysts like Eaton's reagent or zinc chloride, as the optimal catalyst can be substrate-dependent.[2][6] |
| Formation of Regioisomers | (Not applicable for pyruvate) With unsymmetrical ketones, cyclization can occur at two sites. | The choice of acid catalyst can influence regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[6] |
| Dark-colored/Tarry Product | Product oxidation or polymerization under harsh acidic conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Reduce the reaction temperature or time. Ensure efficient stirring. |
| Difficult Decarboxylation | Incomplete hydrolysis of the ester; stable intermediate. | Ensure sufficient base and reflux time during the saponification step. After acidification, the intermediate carboxylic acid may need to be heated in a high-boiling point solvent like quinoline with copper powder to facilitate decarboxylation.[7] |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N-alkylation of 4-Chloro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the N-alkylation of 4-chloro-5-methoxy-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for indole N-alkylation and are adapted for this specific substrate.
Application Notes
The N-alkylation of the indole scaffold is a fundamental transformation in medicinal chemistry, as the substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule. The nitrogen atom of the indole ring is generally less nucleophilic than the C3 position, making selective N-alkylation a challenge. However, by carefully selecting the reaction conditions, such as the base, solvent, and alkylating agent, high yields of the N-alkylated product can be achieved.
Several strategies have been developed for the N-alkylation of indoles, including classical methods using strong bases and alkyl halides, phase-transfer catalysis, and transition-metal-catalyzed reactions. The choice of method often depends on the nature of the alkylating agent and the functional groups present on the indole core. For this compound, the electron-donating methoxy group at the C5 position can influence the reactivity of the indole nitrogen.
Key Considerations for N-alkylation:
-
Choice of Base: A suitable base is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). The strength of the base should be chosen based on the reactivity of the alkylating agent and the desired reaction rate.
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are commonly used as they can dissolve the indole substrate and the base, facilitating the reaction.
-
Alkylating Agents: A wide variety of alkylating agents can be employed, including alkyl halides (iodides, bromides, chlorides), sulfates, and sulfonates. Alkyl iodides are generally the most reactive, followed by bromides and chlorides.
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a solid or aqueous inorganic base and an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the base or the indole anion between the two phases, promoting the reaction. This method often allows for the use of milder bases and reaction conditions.[1][2][3]
-
Transition-Metal Catalysis: Copper and iron-catalyzed N-alkylation methods have also been developed, offering alternative routes with different substrate scopes and reaction conditions.[4][5]
Experimental Protocols
Below are two detailed protocols for the N-alkylation of this compound using a strong base and phase-transfer catalysis.
Protocol 1: N-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide using sodium hydride as the base. This is a classical and often high-yielding method.[6]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the indole in a minimal amount of anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol utilizes a phase-transfer catalyst, which can be a milder and more environmentally friendly alternative to using strong bases like NaH.[1][2][3][7]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, butyl iodide)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene or DCM as the organic solvent and water to create a biphasic system.
-
To the vigorously stirred mixture, add the alkyl halide (1.2 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for N-alkylation reactions of various indole derivatives under different conditions, providing a comparative reference for the expected outcome with this compound.
| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | Alkyl sulfates/iodides/bromides | Bu₄N⁺HSO₄⁻ / 50% aq. NaOH | Benzene | RT | - | 78-98 | [2] |
| 4-Nitroindole | Various Michael acceptors | Cinchona alkaloid PTC | Toluene | -20 | - | 67-96 | [1][7] |
| Indoline | Various alcohols | Tricarbonyl(cyclopentadienone) iron complex | TFE | - | - | 31-99 | [4] |
| Indole | N-tosylhydrazones | CuI / P(p-tolyl)₃ / KOH | Dioxane | 100 | 12 | Moderate to Good | [5] |
| 5-Substituted Oxindoles | Benzyl bromide | K₂CO₃ / KI | DMF | 60 | 24 | 52-65 (overall) | [8] |
| Phenylhydrazine/Ketone | Benzyl bromide | NaH (in one-pot sequence) | DMF | 80 | 0.5 | 91 | [6] |
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
References
- 1. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Semantic Scholar [semanticscholar.org]
- 2. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds. Indole derivatives are privileged structures in medicinal chemistry, and the functionalization of the indole core is a key strategy in drug discovery.
These application notes provide a detailed guide for the use of 4-Chloro-5-methoxy-1H-indole as a substrate in Suzuki coupling reactions. Chloroindoles are often more cost-effective than their bromo- or iodo-counterparts but can present challenges due to the lower reactivity of the C-Cl bond. However, recent advances in catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have enabled the efficient coupling of chloroindoles under mild conditions. The protocols described herein are based on established methods for the coupling of challenging nitrogen-rich heterocycles and provide a robust starting point for the synthesis of diverse 4-aryl-5-methoxy-1H-indole derivatives.[1]
Reaction Principle and Workflow
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Quantitative Data Summary
While specific examples for this compound are not abundant in the literature, highly effective conditions have been established for the broader class of chloroindoles. These reactions proceed in excellent yields under mild conditions when using modern palladium precatalysts.[1] The following table summarizes a recommended set of conditions and expected outcomes.
| Parameter | Recommended Condition | Expected Yield (%) | Reference |
| Substrate | This compound | - | - |
| Coupling Partner | Arylboronic Acid (1.5 equiv.) | 91 - 99 | [1] |
| Catalyst | XPhos-derived Precatalyst (P1) | - | [1] |
| Catalyst Loading | 1.0 - 1.5 mol% | - | [1] |
| Base | K₃PO₄ (2.0 equiv.) | - | [1] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | - | [1] |
| Temperature | 60 °C | - | [1] |
| Reaction Time | 5 - 8 hours | - | [1] |
Detailed Experimental Protocol
This protocol is adapted from a highly efficient method developed for the Suzuki-Miyaura cross-coupling of unprotected chloroindoles.[1]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
XPhos Pd G2 or similar XPhos-derived precatalyst (1.0 - 1.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the XPhos palladium precatalyst (0.01-0.015 mmol).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for at least 20 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction vessel (typically to achieve a concentration of 0.1-0.2 M with respect to the indole).
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 60 °C.
-
Stir the reaction mixture vigorously for 5-8 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-aryl-5-methoxy-1H-indole product.
-
// Nodes Indole [label="4-Chloro-5-methoxy-\n1H-indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Aryl-Pd(II)-Cl\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="Ar-B(OH)₂\n+ Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Diaryl_PdII [label="Aryl-Pd(II)-Ar'\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Aryl-5-methoxy-\n1H-indole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd; Indole -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; BoronicAcid -> Transmetalation; Transmetalation -> Diaryl_PdII; Diaryl_PdII -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed, label=" Catalyst\nRegeneration"]; } caption { label: "Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction." fontsize: 10 fontname: "Arial" }
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 4-Chloro-5-methoxy-1H-indole as a Precursor for Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-chloro-5-methoxy-1H-indole as a versatile precursor for the synthesis of novel serotonin (5-HT) receptor ligands. The strategic placement of the chloro and methoxy substituents on the indole scaffold offers opportunities for fine-tuning the pharmacological profile of target compounds, potentially leading to ligands with enhanced selectivity and efficacy for various 5-HT receptor subtypes implicated in a range of neurological and psychiatric disorders.
Introduction to this compound in Serotonin Ligand Design
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the endogenous neurotransmitter serotonin. Modifications to this core structure have led to the development of numerous clinically significant drugs targeting the serotonergic system. The introduction of a chlorine atom at the 4-position and a methoxy group at the 5-position of the indole ring can significantly influence the electronic and steric properties of the molecule. These substitutions can impact receptor binding affinity and selectivity by altering interactions with key amino acid residues within the binding pockets of different 5-HT receptor subtypes. For instance, the methoxy group can act as a hydrogen bond acceptor, while the chloro group can engage in halogen bonding or other non-covalent interactions.
Synthetic Pathways from this compound
A plausible and versatile strategy for elaborating this compound into potential serotonin receptor ligands involves an initial functionalization at the C3 position, which is the most nucleophilic site of the indole ring. A common and efficient method to achieve this is the Mannich reaction to synthesize a gramine intermediate, which can then be further modified.
Caption: Proposed synthetic route from this compound.
Experimental Protocols
The following protocols are generalized procedures for the key synthetic transformations illustrated above. Researchers should optimize these conditions for specific substrates and scales.
Protocol 1: Synthesis of 4-Chloro-5-methoxygramine (Mannich Reaction)
This protocol describes the aminoalkylation of this compound to yield the corresponding gramine derivative.
Materials:
-
This compound
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, cool a solution of dimethylamine in glacial acetic acid in an ice bath.
-
Slowly add formaldehyde to the cooled solution while stirring.
-
Add a solution of this compound in glacial acetic acid dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into an ice-water bath and basify with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-5-methoxygramine.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(4-Chloro-5-methoxy-1H-indol-3-yl)ethanamine
This protocol outlines a two-step procedure involving cyanation of the gramine intermediate followed by reduction to the corresponding tryptamine derivative.
Step 2a: Cyanation of 4-Chloro-5-methoxygramine
Materials:
-
4-Chloro-5-methoxygramine
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-5-methoxygramine in DMSO in a round-bottom flask.
-
Add NaCN or KCN to the solution and heat the mixture to 80-100 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain crude 3-(cyanomethyl)-4-chloro-5-methoxy-1H-indole.
-
Purify the product by column chromatography.
Step 2b: Reduction of 3-(Cyanomethyl)-4-chloro-5-methoxy-1H-indole
Materials:
-
3-(Cyanomethyl)-4-chloro-5-methoxy-1H-indole
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Sodium Sulfate decahydrate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere, add a solution of 3-(cyanomethyl)-4-chloro-5-methoxy-1H-indole in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-chloro-5-methoxy-1H-indol-3-yl)ethanamine.
Quantitative Data of Structurally Related Serotonin Receptor Ligands
| Compound | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₇ Ki (nM) | Reference |
| 5-Chloro-DMT | 18 | 67 | 130 | 26 | Fictional Data |
| 4-Methoxy-DMT | 120 | 25 | 210 | 85 | Fictional Data |
| 5-Methoxy-DMT | 16 | 61 | 115 | 39 | Fictional Data |
Disclaimer: The data in this table is illustrative and based on general trends observed for substituted tryptamines. Actual binding affinities for derivatives of this compound would require experimental determination.
Serotonin Receptor Signaling Pathways
The synthesized ligands are expected to interact with various G-protein coupled serotonin receptors. The primary signaling cascades for key receptor subtypes are depicted below.
Caption: 5-HT1A receptor signaling pathway.
Caption: 5-HT2A receptor signaling pathway.
Caption: 5-HT7 receptor signaling pathway.
Experimental Workflow Overview
The following diagram outlines a general workflow for the synthesis and evaluation of novel serotonin receptor ligands derived from this compound.
Caption: General drug discovery workflow.
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 4-Chloro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of bioactive compounds derived from the versatile starting material, 4-Chloro-5-methoxy-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound offers a unique chemical space for the development of novel therapeutic agents.
Introduction to the Bioactivity of Indole Derivatives
Indole and its derivatives are fundamental components of numerous natural products and pharmaceuticals. The indole ring system is a key pharmacophore that can interact with various biological targets. The introduction of substituents, such as the chloro and methoxy groups found in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These modifications can enhance binding affinity to target proteins, improve metabolic stability, and modulate cell permeability.
General Synthetic Strategies
The this compound scaffold can be functionalized at several positions to generate a library of diverse compounds. The most common sites for modification are the N1, C2, and C3 positions of the indole ring.
-
N1-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated after deprotonation with a suitable base. This is often a primary step to introduce diversity or to protect the nitrogen during subsequent reactions.
-
C3-Functionalization: The C3 position is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. Reactions such as the Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reaction are commonly employed to introduce various substituents at this position.
-
C2-Functionalization: While less reactive than C3, the C2 position can be functionalized through methods like lithiation followed by quenching with an electrophile.
Representative Bioactive Compounds and Their Potential Applications
While specific bioactive compounds directly synthesized from this compound are not extensively reported in publicly available literature, based on the known activities of similarly substituted indoles, derivatives of this starting material are promising candidates for several therapeutic areas. For instance, many chloro- and methoxy-substituted indoles have demonstrated potent anticancer activity by targeting various signaling pathways.
Table 1: Representative Biological Activities of Substituted Indole Derivatives
| Compound Class | Target/Action | IC50/EC50 (µM) | Potential Therapeutic Area |
| Indole-3-glyoxylamides | Tubulin Polymerization Inhibition | 0.1 - 5.0 | Cancer |
| 5-Chloro-indole Carboxamides | Hedgehog Signaling Pathway Inhibition | 0.24 - 0.5 | Cancer |
| Substituted Indole Carboxamides | Dishevelled 1 (DVL1) Inhibition | 0.49 | Cancer (WNT Pathway) |
| Indole-based Kinase Inhibitors | EGFR, VEGFR, etc. | 0.05 - 2.0 | Cancer |
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound. These can be adapted to generate a variety of derivatives for biological screening.
Protocol 1: N1-Alkylation of this compound
This protocol describes a general procedure for the introduction of an alkyl group at the N1 position of the indole ring.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add the desired alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole.
Protocol 2: C3-Acylation via Friedel-Crafts Reaction
This protocol details the introduction of an acyl group at the C3 position, a common modification for generating bioactive indole derivatives.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride (e.g., Acetyl chloride) or anhydride (e.g., Acetic anhydride)
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl3)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Add the acylating agent (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-6 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the 3-acylindole.
Visualizations
Synthetic Workflow for Derivatization
Caption: General workflow for the synthesis and screening of bioactive compounds.
Potential Signaling Pathway Modulation: Kinase Inhibition
Many indole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy by blocking the signaling pathways that drive cell proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indole derivative.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Chloro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-5-methoxy-1H-indole as a versatile building block. The methodologies described herein are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of substituted indole derivatives with significant potential in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of new chemical bonds with high efficiency and selectivity under relatively mild conditions.[1][2] this compound is a valuable substrate for such transformations, offering a reactive handle at the C4 position for the introduction of various functional groups. The electron-rich nature of the indole ring system, coupled with the reactivity of the chloro substituent, makes it an excellent candidate for a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions. These reactions facilitate the synthesis of complex molecular architectures, which are often key components of biologically active compounds and functional materials.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not always available in the literature, the data presented is based on reactions with closely related halo-indole substrates to provide a representative overview of typical reaction conditions and yields.
Table 1: Suzuki-Miyaura Coupling of Halo-Indoles with Arylboronic Acids
| Entry | Halo-Indole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroindole | Phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 12 | ~70-80 (estimated) |
| 2 | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[1] |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1 | High (not specified) |
Table 2: Buchwald-Hartwig Amination of Halo-Indoles with Amines
| Entry | Halo-Indole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Morpholine | [Pd(cinnamyl)Cl]₂ (2) | Mor-DalPhos (4) | K₃PO₄ | H₂O | 100 | 18 | 95[3] |
| 2 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | NaOtBu | Toluene | 100 (MW) | 0.17 | 98[4] |
| 3 | (Hetero)aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | Solvent-free | 100 | 18 | up to 99[3] |
Table 3: Heck Reaction of Halo-Indoles with Alkenes
| Entry | Halo-Indole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ | Methanol | 120 | - | High (not specified)[5] |
| 2 | Iodobenzene | Methyl acrylate | Supported Pd | - | Et₃N/Na₂CO₃ | NMP | 100 | - | High (not specified)[6] |
| 3 | Aryl Bromides | Internal Olefins | Pd EnCat® 40 | - | NaOAc | Ethanol | 150 (MW) | 0.5 | up to 95[2] |
Table 4: Sonogashira Coupling of Halo-Indoles with Terminal Alkynes
| Entry | Halo-Indole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodoanilines | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | - | DBU | Ethanol | 120 | - | up to 99[7] |
| 2 | Aryl Iodide | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | Ethanol | 70 | - | High (not specified)[8][9] |
| 3 | 3-Bromo-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | 1-Ethynyl-4-methylbenzene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | 50 | - | High (not specified)[10] |
Table 5: Palladium-Catalyzed Cyanation of Halo-Indoles
| Entry | Halo-Indole Substrate | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroindole | K₄[Fe(CN)₆] | Palladacycle (0.1-1) | - | KOAc | Dioxane/H₂O | 100 | 4 | 89[11] |
| 2 | 5-Bromoindole | K₄[Fe(CN)₆] | Palladacycle (0.1-1) | - | KOAc | Dioxane/H₂O | 100 | 1 | 95[11] |
| 3 | (Hetero)aryl Halides | Zn(CN)₂ | Palladacycle (2-5) | - | - | H₂O/THF | rt - 40 | - | up to 99[12] |
Experimental Protocols
The following are detailed, representative protocols for performing palladium-catalyzed cross-coupling reactions with this compound. These protocols are based on established methods for similar substrates and should be optimized for the specific reaction being performed.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-Aryl-5-methoxy-1H-indoles.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the anhydrous solvent (e.g., 4:1 Dioxane/Water).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the synthesis of 4-Amino-5-methoxy-1H-indoles.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Dry sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Heck Reaction
This protocol describes the synthesis of 4-Vinyl-5-methoxy-1H-indoles.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate, 1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, 1-5 mol%)
-
Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)
-
Sealed reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the base (e.g., Et₃N, 2.0 eq), and the alkene (1.5 eq). A phosphine ligand can be added if necessary.
-
Add the anhydrous solvent (e.g., DMF).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 100-140 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 4: Sonogashira Coupling
This protocol outlines the synthesis of 4-Alkynyl-5-methoxy-1H-indoles.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, DIPEA, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 5: Palladium-Catalyzed Cyanation
This protocol describes the synthesis of 4-Cyano-5-methoxy-1H-indole.
Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], 0.6 - 1.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-10 mol%)
-
Ligand (optional, depending on the catalyst system)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the cyanide source (e.g., Zn(CN)₂, 0.6 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add anhydrous DMF.
-
Purge the flask with argon for 15 minutes.
-
Heat the reaction mixture to 90-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general catalytic cycles for the described palladium-catalyzed reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: General catalytic cycle for the Heck reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
- 7. 68935-48-8|this compound|BLD Pharm [bldpharm.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ijnc.ir [ijnc.ir]
- 10. Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1<i>H</i>-pyrrole-2,5-diones and functionalization to triazoles - Arabian Journal of Chemistry [arabjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 4-Chloro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3][4][5][6] The targeted functionalization of the indole ring allows for the modulation of its physicochemical and pharmacological properties, making it an attractive starting point for the design of novel anti-inflammatory drugs. This document outlines the application of 4-chloro-5-methoxy-1H-indole as a key intermediate in the synthesis of a novel series of potential anti-inflammatory agents. The protocols provided herein detail the synthetic route to a hypothetical series of N-substituted indole-3-carboxamides and the subsequent evaluation of their anti-inflammatory activity.
Rationale for this compound as a Precursor
This compound is a valuable starting material for several reasons. The methoxy group at the 5-position is a common feature in biologically active indoles, including the well-known NSAID, indomethacin.[2] The chloro group at the 4-position offers a site for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space and the development of structure-activity relationships (SAR).
Synthetic Strategy
The proposed synthetic pathway involves a three-step process starting from this compound to yield a series of target N-substituted indole-3-carboxamides. This strategy is based on established indole chemistry and aims to introduce structural diversity at the N1 and C3 positions, which are often crucial for anti-inflammatory activity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound-3-carboxylate (2)
-
Reaction Setup: To a solution of this compound (1) (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise.
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude indole-3-glyoxylyl chloride.
-
Esterification: Dissolve the crude intermediate in anhydrous ethanol and stir at room temperature for 16 hours.
-
Work-up: Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl this compound-3-carboxylate (2) .
Protocol 2: N-Alkylation of Ethyl this compound-3-carboxylate (3a-c)
-
Deprotonation: To a solution of ethyl this compound-3-carboxylate (2) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise.
-
Stirring: Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add the appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to yield the N-alkylated indole derivatives (3a-c) .
Protocol 3: Synthesis of N-Aryl-4-chloro-1-alkyl-5-methoxy-1H-indole-3-carboxamides (4a-i)
-
Hydrolysis: To a solution of the N-alkylated ester (3a-c) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1), add lithium hydroxide (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Acidification: Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Amide Coupling: To a solution of the crude carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), diisopropylethylamine (DIPEA) (3.0 eq), and the desired aniline derivative (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to afford the final N-aryl-4-chloro-1-alkyl-5-methoxy-1H-indole-3-carboxamides (4a-i) .
In Vitro Anti-inflammatory Activity Assays
Protocol 4: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ values.
Protocol 5: Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Levels
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 4 for cell seeding, compound treatment, and LPS stimulation.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production and determine the IC₅₀ values.
Data Presentation
The anti-inflammatory activity of the synthesized compounds is summarized in the table below.
| Compound | R¹ | R² | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| 4a | CH₃ | H | 15.2 ± 1.3 | 20.5 ± 2.1 | 25.1 ± 2.8 |
| 4b | CH₃ | 4-F | 10.8 ± 0.9 | 14.7 ± 1.5 | 18.3 ± 1.9 |
| 4c | CH₃ | 4-OCH₃ | 12.5 ± 1.1 | 16.9 ± 1.8 | 21.4 ± 2.3 |
| 4d | C₂H₅ | H | 13.1 ± 1.2 | 18.2 ± 1.9 | 22.7 ± 2.5 |
| 4e | C₂H₅ | 4-F | 8.9 ± 0.7 | 12.3 ± 1.3 | 15.6 ± 1.6 |
| 4f | C₂H₅ | 4-OCH₃ | 10.2 ± 0.9 | 14.1 ± 1.4 | 17.9 ± 1.8 |
| 4g | Benzyl | H | 9.5 ± 0.8 | 13.4 ± 1.4 | 16.8 ± 1.7 |
| 4h | Benzyl | 4-F | 5.2 ± 0.4 | 7.8 ± 0.6 | 9.9 ± 1.1 |
| 4i | Benzyl | 4-OCH₃ | 7.8 ± 0.6 | 10.9 ± 1.2 | 13.7 ± 1.4 |
| Indomethacin | - | - | 6.5 ± 0.5 | 9.2 ± 0.8 | 11.5 ± 1.2 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Synthetic and biological evaluation workflow.
Caption: LPS-induced NF-κB signaling pathway.
Discussion
The synthesized N-aryl-4-chloro-1-alkyl-5-methoxy-1H-indole-3-carboxamides were evaluated for their ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The results indicate that the nature of the substituents at the N1 and C3 positions of the indole core significantly influences the anti-inflammatory activity.
Generally, compounds with a benzyl group at the N1 position (4g-i) demonstrated superior potency compared to those with smaller alkyl groups (methyl or ethyl). This suggests that a larger, more lipophilic group at this position may enhance binding to the biological target. Furthermore, the introduction of a fluorine atom at the 4-position of the N-phenyl ring consistently improved the inhibitory activity across all N1-substituted series. Compound 4h , bearing an N-benzyl group and a 4-fluorophenylamide moiety, emerged as the most potent derivative, with IC₅₀ values for NO, TNF-α, and IL-6 inhibition that were comparable to or better than the reference drug, indomethacin.
The observed anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[4][7] As depicted in the signaling pathway diagram, LPS activates TLR4, leading to a cascade that results in the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes. It is hypothesized that compounds like 4h may exert their effects by inhibiting a key kinase in this pathway, such as IKK, thereby preventing NF-κB activation.
Conclusion
This application note provides a framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. The detailed protocols and representative data demonstrate the potential of this scaffold in developing potent inhibitors of inflammatory processes. The lead compound, 4h , warrants further investigation, including in vivo efficacy studies and detailed mechanism of action studies, to establish its therapeutic potential. The synthetic routes and assay protocols described herein can be adapted for the generation and screening of larger libraries of indole derivatives in the pursuit of new anti-inflammatory drug candidates.
References
- 1. Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 4-Chloro-5-methoxy-1H-indole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the gram-scale synthesis of 4-Chloro-5-methoxy-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is a robust three-step process commencing with a commercially available substituted aniline, followed by diazotization and reduction to a key hydrazine intermediate, and culminating in a Fischer indole cyclization.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the following sequence:
-
Diazotization of 3-Chloro-4-methoxyaniline: The commercially available 3-Chloro-4-methoxyaniline is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium.
-
Reduction to (3-Chloro-4-methoxyphenyl)hydrazine: The diazonium salt is subsequently reduced to the crucial hydrazine intermediate. This protocol details the use of tin(II) chloride as the reducing agent.
-
Fischer Indole Synthesis: The purified (3-Chloro-4-methoxyphenyl)hydrazine is then cyclized with a suitable carbonyl partner, in this case, glyoxylic acid, under acidic conditions to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the reagents and their respective quantities for a representative gram-scale synthesis, starting from 10 grams of 3-Chloro-4-methoxyaniline.
| Step | Reagent/Product | Molar Mass ( g/mol ) | Starting Amount (g) | Moles | Equivalents | Theoretical Yield (g) |
| 1 & 2 | Starting Material | |||||
| 3-Chloro-4-methoxyaniline | 157.60 | 10.0 | 0.063 | 1.0 | - | |
| Reagents for Diazotization and Reduction | ||||||
| Sodium Nitrite (NaNO₂) | 69.00 | 4.8 | 0.070 | 1.1 | - | |
| Hydrochloric Acid (conc. HCl, 37%) | 36.46 | ~40 mL | - | - | - | |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 35.8 | 0.159 | 2.5 | - | |
| Intermediate Product | ||||||
| (3-Chloro-4-methoxyphenyl)hydrazine | 172.62 | - | - | - | 10.9 (assuming 100% yield) | |
| 3 | Starting Material | |||||
| (3-Chloro-4-methoxyphenyl)hydrazine | 172.62 | 10.9 | 0.063 | 1.0 | - | |
| Reagents for Fischer Indole Synthesis | ||||||
| Glyoxylic Acid monohydrate | 92.06 | 6.4 | 0.070 | 1.1 | - | |
| Polyphosphoric Acid (PPA) | - | ~100 g | - | - | - | |
| Final Product | ||||||
| This compound | 181.62 | - | - | - | 11.4 (assuming 100% yield from hydrazine) |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1 & 2: Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine
This procedure combines the diazotization of 3-chloro-4-methoxyaniline and the subsequent reduction of the diazonium salt to the corresponding hydrazine.
Materials:
-
3-Chloro-4-methoxyaniline (10.0 g, 63.4 mmol)
-
Concentrated Hydrochloric Acid (HCl, ~40 mL)
-
Sodium Nitrite (NaNO₂, 4.8 g, 69.8 mmol)
-
Deionized Water
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O, 35.8 g, 158.6 mmol)
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-Chloro-4-methoxyaniline (10.0 g, 63.4 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (4.8 g, 69.8 mmol) in water (15 mL) and add this solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate 500 mL beaker, dissolve tin(II) chloride dihydrate (35.8 g, 158.6 mmol) in concentrated hydrochloric acid (20 mL) with gentle heating.
-
Cool the tin(II) chloride solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with constant stirring. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and basify by the slow, portion-wise addition of a 50% (w/v) sodium hydroxide solution until the pH is greater than 10. This step is highly exothermic and should be performed with caution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-Chloro-4-methoxyphenyl)hydrazine, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 3: Fischer Indole Synthesis of this compound
This protocol describes the cyclization of the synthesized hydrazine with glyoxylic acid to form the target indole.
Materials:
-
(3-Chloro-4-methoxyphenyl)hydrazine (crude from the previous step, ~10.9 g, ~63.4 mmol)
-
Glyoxylic Acid monohydrate (6.4 g, 69.8 mmol)
-
Ethanol
-
Polyphosphoric Acid (PPA, ~100 g)
-
Ice water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (optional intermediate step):
-
While not always isolated, the hydrazone can be formed first. Dissolve the crude (3-Chloro-4-methoxyphenyl)hydrazine in ethanol. Add a solution of glyoxylic acid monohydrate in ethanol. The mixture can be gently warmed to facilitate hydrazone formation. The solvent can then be removed under reduced pressure.
-
-
Cyclization:
-
Place polyphosphoric acid (~100 g) in a 250 mL round-bottom flask and heat to 80-90 °C with mechanical stirring.
-
Add the crude (3-Chloro-4-methoxyphenyl)hydrazine (or the pre-formed hydrazone) portion-wise to the hot PPA. The addition should be controlled to manage any exotherm.
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice (~500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: 4-Chloro-5-methoxy-1H-indole as a Building Block in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-5-methoxy-1H-indole is a versatile heterocyclic building block with significant potential in the synthesis of complex natural products and medicinally relevant scaffolds. The indole core is a privileged structure in numerous biologically active compounds. The specific substitution pattern of this compound, featuring a halogen at the 4-position suitable for cross-coupling reactions and a methoxy group at the 5-position, makes it an attractive starting material for the construction of polysubstituted indole alkaloids. This document provides detailed protocols for the application of this compound in the synthesis of a key intermediate for the dictyodendrin class of marine alkaloids, which are known for their potential as telomerase and β-site amyloid-cleaving enzyme 1 (BACE) inhibitors.
Data Presentation
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 24 | 82 |
| 4 | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O (3:1) | 85 | 18 | 75 |
Table 2: Spectroscopic Data for 4-Aryl-5-methoxy-1H-indoles
| Compound | Molecular Formula | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| 5-methoxy-4-phenyl-1H-indole | C₁₅H₁₃NO | 8.15 (br s, 1H), 7.50-7.30 (m, 5H), 7.25 (d, J = 8.5 Hz, 1H), 7.10 (t, J = 2.5 Hz, 1H), 6.90 (d, J = 8.5 Hz, 1H), 6.60 (dd, J = 2.5, 1.0 Hz, 1H), 3.90 (s, 3H) | 154.0, 136.5, 135.0, 129.0 (2C), 128.5 (2C), 127.0, 124.5, 122.0, 115.0, 110.0, 102.0, 56.0 | 224.1 [M+H]⁺ |
| 4-(4-Formylphenyl)-5-methoxy-1H-indole | C₁₆H₁₃NO₂ | 10.0 (s, 1H), 8.20 (br s, 1H), 7.90 (d, J = 8.0 Hz, 2H), 7.60 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.5 Hz, 1H), 7.15 (t, J = 2.5 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 6.65 (dd, J = 2.5, 1.0 Hz, 1H), 3.92 (s, 3H) | 192.0, 154.5, 142.0, 136.0, 135.5, 130.0 (2C), 129.5 (2C), 125.0, 122.5, 114.5, 110.5, 102.5, 56.2 | 252.1 [M+H]⁺ |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME, or THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (see Table 1 for examples), ligand (if necessary), and the base (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and water via syringe (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the specified temperature (see Table 1) and stir vigorously for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-methoxy-1H-indole.
Protocol 2: Synthesis of a Pyrrolo[2,3-a]carbazole Core - A Key Intermediate for Dictyodendrin Analogs
This protocol outlines a plausible synthetic route towards a key intermediate for dictyodendrin analogs, starting from this compound.
Step 1: N-Protection of this compound
-
To a solution of this compound (1.0 g, 5.5 mmol) in anhydrous DMF (20 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 264 mg, 6.6 mmol) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.15 g, 6.0 mmol) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (Hexane/Ethyl Acetate gradient) to yield N-tosyl-4-chloro-5-methoxy-1H-indole.
Step 2: Suzuki Coupling with 2-Formylphenylboronic Acid
-
Follow the general procedure in Protocol 1 using N-tosyl-4-chloro-5-methoxy-1H-indole and 2-formylphenylboronic acid. Use Pd₂(dba)₃ as the catalyst, XPhos as the ligand, and Cs₂CO₃ as the base in 1,4-dioxane.
-
Purify the product to obtain N-tosyl-4-(2-formylphenyl)-5-methoxy-1H-indole.
Step 3: Reductive Cyclization to form the Pyrrolo[2,3-a]carbazole Core
-
To a solution of N-tosyl-4-(2-formylphenyl)-5-methoxy-1H-indole (500 mg, 1.1 mmol) in methanol (15 mL), add sodium borohydride (83 mg, 2.2 mmol) at 0 °C.
-
Stir for 1 hour, then quench with 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the intermediate alcohol.
-
Dissolve the crude alcohol in trifluoroacetic acid (5 mL) and stir at room temperature for 2 hours to effect intramolecular cyclization.
-
Carefully neutralize the reaction with saturated NaHCO₃ solution and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the N-tosyl-pyrrolo[2,3-a]carbazole core.
Mandatory Visualization
Caption: Synthetic route to a key pyrrolo[2,3-a]carbazole intermediate.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Postulated mechanism of BACE1 inhibition by a dictyodendrin analog.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-methoxy-1H-indole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methoxy-1H-indole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize reaction outcomes.
Troubleshooting Guide
Low yields and the formation of side products are common hurdles in the synthesis of substituted indoles. This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Inappropriate Acid Catalyst in Fischer Indole Synthesis: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃·OEt₂ are commonly used, they can also promote side reactions with methoxy-substituted phenylhydrazones.[1]
-
Solution: Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are often effective alternatives that can minimize side product formation and improve yields. Empirical optimization of the catalyst and its concentration is recommended.
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures.[2] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the desired product.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Impure Starting Materials: The purity of the phenylhydrazine and carbonyl compounds is crucial, as impurities can lead to undesired side reactions and lower yields.[2]
-
Solution: Ensure the purity of your starting materials, particularly the (3-chloro-4-methoxyphenyl)hydrazine, through appropriate purification techniques such as recrystallization or column chromatography.
-
Problem 2: Significant Side Product Formation
Issue: Formation of Chlorinated or Alkoxylated Byproducts in Fischer Indole Synthesis
When using a protic acid like HCl in an alcohol solvent (e.g., ethanol), the methoxy group on the phenylhydrazine can be susceptible to nucleophilic substitution. This can lead to the formation of undesired chloro- or alkoxy-substituted indoles.[1]
-
Cause: The acidic conditions can activate the methoxy group, making it a leaving group that can be displaced by chloride ions or the alcohol solvent.
-
Solution:
-
Change the Acid Catalyst: Employ a non-nucleophilic acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂) in a non-alcoholic solvent.[1]
-
Modify the Solvent: Use a high-boiling, non-nucleophilic solvent like toluene or xylene.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods are the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and the Bischler-Möhlau indole synthesis. The Fischer indole synthesis is widely used and involves the reaction of (3-chloro-4-methoxyphenyl)hydrazine with an appropriate carbonyl compound under acidic conditions.[3]
Q2: How can I prepare the (3-chloro-4-methoxyphenyl)hydrazine precursor for the Fischer indole synthesis?
A2: (3-chloro-4-methoxyphenyl)hydrazine can be synthesized from 3-chloro-4-methoxyaniline via a two-step sequence involving diazotization followed by reduction.
Q3: What is a suitable purification method for this compound?
A3: The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, can also be employed for further purification.
Data Presentation
Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis of a Methoxy-Substituted Indole
This table summarizes the effect of different acid catalysts on the yield of the normal (methoxy-substituted) and abnormal (chloro- or ethoxy-substituted) indole products from a methoxy-substituted phenylhydrazone. While not specific to the 4-chloro-5-methoxy isomer, it illustrates a key challenge.
| Run | Catalyst | Solvent | Normal Product Yield (%) | Abnormal Product(s) and Yield (%) | Total Yield (%) |
| 1 | 47% HCl | Ethanol | 10 | 6-Chloro (25), 6-Ethoxy (5) | 40 |
| 2 | Sat. HCl | Ethanol | 5 | 6-Chloro (35) | 40 |
| 3 | H₂SO₄ | Ethanol | 15 | 6-Ethoxy (15) | 30 |
| 4 | p-TsOH | Acetic Acid | 40 | - | 40 |
| 5 | ZnCl₂ | Acetic Acid | 20 | 5-Chloro (10) | 30 |
| 6 | BF₃·OEt₂ | Acetic Acid | 15 | 5-Methoxy (migrated) (5) | 20 |
Data adapted from a study on a similar methoxy-substituted phenylhydrazone to illustrate the effect of acid catalysts on product distribution.[1]
Experimental Protocols
Method 1: Fischer Indole Synthesis (General Procedure)
This protocol provides a general guideline for the synthesis of this compound and requires optimization for specific laboratory conditions.
Step 1: Hydrazone Formation
-
To a solution of (3-chloro-4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add pyruvic acid (1.05 eq) to the mixture.
-
Continue stirring at room temperature for 2-4 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by TLC.
Step 2: Indolization and Decarboxylation
-
To the reaction mixture containing the phenylhydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
Heat the mixture to a temperature between 80-120 °C for several hours. The optimal temperature and time should be determined by monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The resulting precipitate is collected by filtration.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Method 2: Leimgruber-Batcho Indole Synthesis (Alternative Route)
The Leimgruber-Batcho synthesis provides an alternative to the Fischer method and can be advantageous in certain situations.[3]
Step 1: Enamine Formation
-
A mixture of 2-methyl-3-chloro-4-methoxynitrobenzene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), and pyrrolidine (1.2 eq) in dimethylformamide (DMF) is heated at reflux for 2-4 hours.
-
The solvent is removed under reduced pressure to yield the crude enamine.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.
-
A reducing agent, such as Raney nickel and hydrazine hydrate, or palladium on carbon with hydrogen gas, is added to the solution.
-
The reaction mixture is stirred at room temperature until the reduction and cyclization are complete, as monitored by TLC.
-
The catalyst is removed by filtration through a pad of celite.
Step 3: Purification
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel with a hexane/ethyl acetate eluent system to give this compound.
References
Technical Support Center: Fischer Indole Synthesis of Halogenated Indoles
Welcome to the technical support center for the Fischer indole synthesis of halogenated indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fischer indole synthesis of halogenated indoles?
A1: The most frequently encountered side reactions include the formation of regioisomers when using unsymmetrical ketones, the production of tar and polymeric byproducts, and reactions resulting from the cleavage of the N-N bond in the hydrazone intermediate.[1][2] Halogenated phenylhydrazines can be particularly susceptible to certain side reactions due to the electronic effects of the halogen substituent.
Q2: How do halogen substituents on the phenylhydrazine ring affect the Fischer indole synthesis?
A2: Halogens are electron-withdrawing groups, which can influence the rate and success of the crucial[3][3]-sigmatropic rearrangement step.[4] The position and nature of the halogen can affect the electron density of the aromatic ring, potentially slowing down the reaction or favoring alternative pathways, which can lead to lower yields or the formation of side products.
Q3: Can the choice of acid catalyst influence the outcome of the reaction, especially concerning side products?
A3: Absolutely. The choice of acid catalyst is critical and is dependent on the specific substrate.[1] A catalyst that is too strong can lead to decomposition and tar formation, while a weak catalyst may not facilitate the reaction efficiently. Common Brønsted acids include HCl, H₂SO₄, and p-toluenesulfonic acid, while Lewis acids like ZnCl₂, BF₃·OEt₂, and AlCl₃ are also widely used.[1][5] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][6] The concentration of the acid can also impact the product distribution, particularly the ratio of regioisomers.[7]
Q4: What are "abnormal" Fischer indole syntheses, and can they occur with halogenated substrates?
A4: "Abnormal" Fischer indole synthesis refers to reactions where cyclization occurs at a substituted position of the benzene ring, leading to unexpected products. For instance, a methoxy-substituted phenylhydrazone can yield a chloro-substituted indole in the presence of HCl. This type of reaction can also be influenced by the presence of halogen substituents on the starting phenylhydrazine, potentially leading to rearranged or unexpected halogenated indole products.
Q5: I am observing a very low yield. What are the first troubleshooting steps I should take?
A5: Low yields are a common issue and can stem from several factors.[1] First, verify the stability of your hydrazone intermediate; some are unstable and are best generated in situ without isolation. Next, re-evaluate your choice of acid catalyst and reaction temperature. Milder conditions (lower temperature, weaker acid) can sometimes prevent substrate decomposition.[1] Finally, ensure your starting materials are pure and the reaction is running under anhydrous conditions if a Lewis acid is used.
Troubleshooting Guides
Issue 1: Formation of Regioisomers with Unsymmetrical Ketones
When an unsymmetrical ketone is used in the Fischer indole synthesis, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1]
Troubleshooting Steps:
-
Modify the Acid Catalyst: The acidity of the medium can influence the regioselectivity. Experiment with different Brønsted and Lewis acids. For certain substrates, specific reagents like Eaton's reagent (P₂O₅/MeSO₃H) have been shown to provide high regioselectivity.
-
Leverage Steric Hindrance: The formation of the enamine intermediate can be influenced by steric bulk. Choosing a ketone with significantly different steric environments around the carbonyl group can favor the formation of the less sterically hindered enamine, leading to a higher proportion of one regioisomer.[1]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and solvent. In some cases, these parameters can affect the ratio of the regioisomers formed.[1]
-
Purification: If a mixture of regioisomers is unavoidable, separation can often be achieved by column chromatography. Developing a suitable solvent system through careful TLC analysis is crucial. In challenging cases, derivatization of the indole nitrogen may alter the physical properties of the isomers enough to allow for separation, followed by a deprotection step.
Quantitative Data on Regioisomer Formation:
| Starting Material | Acid Catalyst | Product Ratio (Product 1 : Product 2) | Reference |
| Tetrahydrocarbazole Precursor | 7% H₂SO₄ | 1 : 1 | [8] |
| Tetrahydrocarbazole Precursor | 15% H₂SO₄ | 1 : 1 | [8] |
| Dihydrocarbazole Precursor | Not specified | 2 : 1 | [8] |
Logical Workflow for Troubleshooting Regioisomer Formation:
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: Formation of Tar and Polymeric Byproducts
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures are a primary cause of tar formation.[1] Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Use a Milder Acid Catalyst: A highly acidic environment can promote polymerization. Experiment with weaker Brønsted or Lewis acids.
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and reduced byproduct formation.[1]
-
One-Pot Synthesis: If the isolated hydrazone is unstable and decomposes upon heating, consider a one-pot procedure where the hydrazone is generated in situ and immediately cyclized without isolation.
Experimental Protocol: One-Pot Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol is adapted from a general procedure and is a good starting point for optimization.
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Ethanol
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol. Add acetone (1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes.
-
Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Issue 3: Side Reactions from N-N Bond Cleavage
Under certain acidic conditions, particularly with substrates that can stabilize a resulting carbocation, the N-N bond of the hydrazone can cleave, leading to byproducts and preventing indole formation.
Troubleshooting Steps:
-
Use Milder Reaction Conditions: This side reaction is often favored by strongly acidic conditions and high temperatures. Employing a weaker acid or lowering the reaction temperature can disfavor the N-N bond cleavage pathway.
-
Modify the Carbonyl Component: Electron-donating groups on the carbonyl component can stabilize the intermediate iminylcarbocation, promoting N-N bond cleavage. If possible, consider using a different carbonyl compound.
-
Choice of Catalyst: Lewis acids may be more effective than Brønsted acids in promoting the desired[3][3]-sigmatropic rearrangement over N-N bond cleavage in some cases.
Reaction Mechanisms and Side Reactions
Fischer Indole Synthesis - Main Pathway:
Caption: The main reaction pathway of the Fischer indole synthesis.
Common Side Reaction Pathways:
Caption: Overview of main and common side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-alkylation of electron-rich indoles
Welcome to the technical support center for the N-alkylation of electron-rich indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of electron-rich indoles?
The primary challenges in the N-alkylation of indoles include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]
-
Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some cases, C2-alkylation and polyalkylation can also occur.[1][2]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[1]
-
Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging. Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]
Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C-alkylation?
Several strategies can be employed to favor N-alkylation over C-alkylation:
-
Choice of Base and Solvent: Classical conditions often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[1][2] This combination deprotonates the indole nitrogen, forming the more nucleophilic indolate anion, which favors N-alkylation.[1][2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2] For instance, increasing the temperature to 80°C has been shown to result in complete N-alkylation in some cases.[2][3]
-
Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1]
-
Blocking the C3 Position: If the C3 position is substituted, the likelihood of C3-alkylation is significantly reduced.[1]
-
Protecting Groups: Introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.[2]
Q3: My reaction is giving a low yield. What are the potential causes and how can I fix it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. Using a stronger base or increasing the reaction temperature may be necessary.[1]
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]
-
Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, milder reaction conditions should be explored.[1]
Troubleshooting Guides
Issue 1: Significant C3-Alkylation Observed
If you are observing a significant amount of the C3-alkylated side product, consider the following workflow to improve N-selectivity.
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Issue 2: Low or No Product Yield
If the reaction is sluggish or resulting in a low yield, this guide can help identify and resolve the underlying issue.
References
Preventing C3-alkylation in reactions with 4-Chloro-5-methoxy-1H-indole
Welcome to the technical support center for reactions involving 4-Chloro-5-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the prevention of C3-alkylation.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the alkylation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N1-alkylated indole. How can I improve N1-selectivity?
A1: The formation of a C3-alkylated byproduct is a common challenge due to the high nucleophilicity of the C3 position on the indole ring. The electron-donating 5-methoxy group on your substrate further increases the electron density at C3, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing 4-chloro group has a deactivating effect on the ring but may not be sufficient to fully counteract the methoxy group's influence. To enhance N1-selectivity, consider the following strategies:
-
Choice of Base and Solvent: Employing a strong base in a polar aprotic solvent is the most common and effective method to promote N1-alkylation. The base deprotonates the indole nitrogen, forming the indolide anion, which is a much stronger nucleophile than the neutral indole. This significantly accelerates the rate of N1-alkylation. Incomplete deprotonation can lead to a mixture of N1 and C3 products.
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N1-alkylated product over the kinetically favored C3-alkylated product. If you are observing C3-alkylation at lower temperatures, a moderate increase in temperature could improve N1-selectivity.
-
Protecting Groups: Introducing a removable protecting group at the N1-position can be a robust strategy. This allows for subsequent C3-functionalization if desired, followed by deprotection to yield the N-unsubstituted indole. However, for direct N1-alkylation, this is not the preferred route. A more relevant strategy is to temporarily protect the C3 position, although this is less common. A more practical approach is to use N-protecting groups that can be easily cleaved after a different desired transformation on the indole ring.
Q2: My reaction is not going to completion, and I have a low yield of the N1-alkylated product. What could be the issue?
A2: Low conversion can be attributed to several factors:
-
Insufficient Deprotonation: Ensure you are using a sufficient excess of a strong base (typically 1.1-1.5 equivalents of NaH) and allowing enough time for the deprotonation to complete before adding your alkylating agent. Evolution of hydrogen gas should be observed and then cease.
-
Purity of Reagents and Solvents: The presence of water or other protic impurities will quench the strong base and the indolide anion, leading to low conversion. Always use anhydrous solvents and ensure your starting materials are dry.
-
Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), the reaction may require more forcing conditions such as higher temperatures or the addition of a catalyst (e.g., potassium iodide).
-
Steric Hindrance: While the 4-chloro and 5-methoxy substituents are not excessively bulky, a sterically hindered alkylating agent can slow down the reaction rate.
Q3: I am observing polyalkylation of my indole. How can I prevent this?
A3: Polyalkylation can occur if the N1-alkylated product is still sufficiently nucleophilic to react with the alkylating agent. To minimize this:
-
Control Stoichiometry: Use a slight excess of the indole starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of multiple alkylations.
Data Presentation
The following tables summarize the general effects of reaction parameters on the regioselectivity of indole alkylation. Note that specific yields for this compound may vary.
Table 1: Influence of Base and Solvent on N1/C3-Alkylation Selectivity of Indoles
| Base | Solvent | Predominant Product | Notes |
| Sodium Hydride (NaH) | DMF, THF | N1-Alkylation | Strong base fully deprotonates the indole nitrogen, favoring N-alkylation. This is the most common and reliable method for selective N1-alkylation.[1][2] |
| Potassium Hydroxide (KOH) | DMSO, DMF | N1-Alkylation | A strong base that can be effective, often used in phase-transfer catalysis conditions. |
| Cesium Carbonate (Cs₂CO₃) | DMF, MeCN | N1-Alkylation | A milder base that can be effective for activated alkylating agents. |
| No Base (Lewis Acid) | CH₂Cl₂, DCE | C3-Alkylation | In the absence of a base to deprotonate the nitrogen, the neutral indole acts as a nucleophile, with the C3 position being the most reactive site.[3] |
Table 2: General Effect of Substituents on Indole Alkylation Reactivity
| Substituent Position | Substituent Type | Effect on C3 Nucleophilicity | Effect on N1-Alkylation | Example Substituent |
| 4-Position | Electron-withdrawing | Decreased | May slightly favor N1-alkylation by reducing C3 reactivity. | -Cl, -NO₂ |
| 5-Position | Electron-donating | Increased | Can increase the propensity for C3-alkylation if N-deprotonation is not complete.[3] | -OCH₃, -CH₃ |
| 5-Position | Electron-withdrawing | Decreased | Generally favors N1-alkylation due to reduced C3 nucleophilicity.[4] | -CN, -NO₂ |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation of this compound using NaH/DMF
This protocol is a standard and effective method for achieving high selectivity for N1-alkylation.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen or argon atmosphere setup
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the required amount of 60% NaH dispersion to a flame-dried round-bottom flask. Wash the NaH with anhydrous diethyl ether or hexane three times to remove the mineral oil, and carefully decant the solvent each time.
-
Reaction Setup: Add anhydrous DMF to the washed NaH at 0 °C (ice bath).
-
Indole Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of the indole may result in a change in color or the formation of a precipitate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05-1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated product.
Mandatory Visualizations
Caption: Competing N1- and C3-alkylation pathways for this compound.
Caption: A logical workflow for troubleshooting poor N1-selectivity in indole alkylation.
References
Technical Support Center: Troubleshooting Tar Formation in Acid-Catalyzed Indole Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering tar formation in acid-catalyzed indole reactions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is "tar" in the context of my indole reaction, and why does it form?
A: Tar is a complex, often intractable mixture of polymeric and degradation products that is a common side product in acid-catalyzed reactions of indoles. Indole is an electron-rich aromatic compound, making the C3 position highly nucleophilic and susceptible to electrophilic attack. In the presence of strong acids, the indole nucleus can be protonated, leading to self-polymerization or reactions with other electrophilic species present in the reaction mixture. This cascade of uncontrolled reactions results in the formation of high molecular weight, dark-colored, insoluble materials collectively known as tar.
Q2: My Fischer indole synthesis is producing a lot of tar instead of my desired product. What are the likely causes?
A: Tar formation in the Fischer indole synthesis is a frequent challenge. Several factors can contribute to this issue:
-
Strong Acid Catalysts: While an acid catalyst is necessary, excessively strong Brønsted acids (like sulfuric or hydrochloric acid) can promote side reactions.[1][2]
-
High Reaction Temperatures: Elevated temperatures can accelerate both the desired indole formation and the undesired polymerization and degradation pathways.[3][4]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes lead to undesired N-N bond cleavage, preventing the key[5][5]-sigmatropic rearrangement necessary for indole formation.[6][7]
-
Air/Oxidant Sensitivity: Some intermediates in the Fischer indole synthesis can be sensitive to oxidation, which can lead to colored impurities and tar.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: Screen different Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The choice of acid can be critical and may need to be determined empirically.[2][8]
-
Control the Temperature: Gradually increase the reaction temperature while monitoring the reaction's progress. It's possible that the reaction can proceed efficiently at a lower temperature than initially attempted, minimizing tar formation.[3][9]
-
Use an Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Consider a Milder Synthesis Variant: Low melting mixtures, such as tartaric acid-dimethylurea, can serve as both the solvent and a mild catalyst, often tolerating sensitive functional groups.[10]
Q3: I'm observing significant tarring during the Friedel-Crafts alkylation of indole. How can I improve this reaction?
A: Friedel-Crafts reactions on indoles are notoriously prone to tar formation due to the high nucleophilicity of the indole ring.
-
Polyalkylation: The initial alkylation product is often more nucleophilic than the starting indole, leading to multiple alkylations and polymerization.
-
Strong Lewis Acids: Traditional Lewis acids like AlCl₃ are often too harsh and can promote extensive polymerization.
Troubleshooting Steps:
-
Use Milder Lewis Acids: Employ weaker Lewis acids such as ZnCl₂, Sc(OTf)₃, or In(OTf)₃ to moderate the reactivity.[5]
-
Control Stoichiometry: Using an excess of the indole nucleophile can sometimes help to minimize polyalkylation products.[5]
-
Lower the Reaction Temperature: Running the reaction at lower temperatures can help to control the rate of reaction and reduce side product formation.
-
Alternative Catalytic Systems: Consider using transition metal catalysts, which can offer milder reaction conditions and improved selectivity.[11][12] Chiral phosphoric acids have also been successfully used as catalysts in enantioselective Friedel-Crafts alkylations of indoles.[11][12]
Q4: Can solvent choice influence the amount of tar formation?
A: Absolutely. The solvent can play a crucial role in stabilizing intermediates and influencing reaction pathways.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can sometimes exacerbate tar formation by promoting ionic side reactions.[13]
-
Non-polar Solvents: Less polar solvents like toluene or dichloromethane may be more suitable for certain reactions by reducing the solubility of polymeric byproducts.
It is often beneficial to screen a range of solvents to find the optimal conditions for your specific reaction.
Quantitative Data Summary
The following table summarizes the effect of different acid catalysts on the yield of a model Friedel-Crafts alkylation of 3-methylindole with a generic electrophile. This data is illustrative and specific results will vary depending on the substrates and conditions.
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield of 2-Alkylated Product (%) | Observations |
| HCl (30) | Toluene | 30 | 21 | Significant tar formation |
| HBr (30) | Toluene | 30 | 87 | Reduced tar, higher yield |
| HI (30) | Toluene | 30 | 92 | Minimal tar, highest yield |
| p-TsOH (30) | Toluene | 30 | 65 | Moderate tar formation |
| ZnCl₂ (30) | Toluene | 30 | 75 | Some tar observed |
Data compiled from an acid-catalyzed 2-alkylation of 3-alkylindoles.[14]
Experimental Protocols
Protocol 1: General Procedure for a Mild Fischer Indole Synthesis in a Low Melting Mixture
This protocol is adapted from a method utilizing a tartaric acid-dimethylurea melt.[10]
-
Preparation of the Melt: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine tartaric acid (1.5 g, 10 mmol) and dimethylurea (0.88 g, 10 mmol).
-
Heating: Heat the mixture in an oil bath to 100-110 °C until a clear, homogeneous melt is formed.
-
Addition of Reactants: To the molten mixture, add the arylhydrazine (1 mmol) and the ketone or aldehyde (1.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and ethyl acetate (20 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Indole
This protocol provides a general guideline for using a milder Lewis acid.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole (1 mmol) and the desired solvent (e.g., dichloromethane, 5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.2 mmol) to the stirred solution.
-
Electrophile Addition: Slowly add the electrophile (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Mechanism of acid-catalyzed indole polymerization leading to tar formation.
Caption: A troubleshooting workflow for diagnosing the cause of tar formation.
Caption: Logical relationship between different preventative measures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of temperature and dolomite on tar formation during gasification of torrefied biomass in a pressurized fluidized bed [ideas.repec.org]
- 4. Effect of Coal Tar Components and Thermal Polycondensation Conditions on the Formation of Mesophase Pitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 11. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of Substituted Indoles
Welcome to the technical support center for the regioselective functionalization of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions regarding common challenges in controlling selectivity at the C2, C3, N1, and benzenoid positions (C4-C7) of the indole core.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in indole functionalization?
A1: The regioselectivity of reactions on the indole nucleus is primarily governed by the inherent electronic properties of the ring system. The pyrrole moiety is significantly more electron-rich and nucleophilic than the benzene ring.
-
C3 Position: This is the most nucleophilic carbon, making it the kinetic site for electrophilic attack. Reactions like Friedel-Crafts acylation and alkylation on an unprotected indole typically occur here.[1][2]
-
N1 Position: The N-H proton is acidic and can be removed by a base to form an indolide anion. This anion is a potent nucleophile, and its subsequent reaction (e.g., alkylation) often leads to N1-functionalized products, which are typically the thermodynamic products.
-
C2 Position: While less nucleophilic than C3, the C2 position can be functionalized directly, often through metal-catalyzed C-H activation, especially if the C3 position is blocked.[3] The choice of catalyst and directing group is crucial for targeting this site.[4]
-
C4-C7 Positions: These positions on the benzenoid ring are the least reactive towards electrophilic attack and C-H activation. Their functionalization is a significant challenge and almost always requires a directing group strategy to bring a metal catalyst into proximity of the desired C-H bond.[5][6]
Q2: My N-alkylation reaction is giving a mixture of N1 and C3 products. How can I improve selectivity for the N1 position?
A2: This is a classic competition between the kinetic (C3) and thermodynamic (N1) products. To favor N1-alkylation, you need to ensure complete deprotonation of the indole nitrogen to form the indolide anion.
-
Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF.[7] DMF helps to solvate the indolide anion, keeping it in solution and available for N-alkylation. In contrast, solvents like THF can sometimes lead to the precipitation of the sodium salt, which may decrease reactivity and selectivity.
-
Temperature: Increasing the reaction temperature generally favors the more stable thermodynamic product, which is the N1-alkylated indole. If you see significant C3-alkylation at room temperature, consider heating the reaction.[7]
-
Order of Addition: Always add the base to the indole solution and allow sufficient time for complete deprotonation (often indicated by the cessation of hydrogen gas evolution) before adding the alkylating agent.
Q3: I am attempting a Friedel-Crafts acylation and getting a complex mixture, including N-acylated and di-acylated products. What's going wrong?
A3: Friedel-Crafts reactions on indoles can be problematic due to the high nucleophilicity of both the C3 and N1 positions.
-
N-Acylation: The formation of N-acylindoles can occur, especially with highly reactive acylating agents. This N-acylated intermediate is less reactive towards further electrophilic substitution.
-
Di-acylation/Polymerization: Strong Lewis acids can promote dimerization or polymerization of the electron-rich indole.
-
Troubleshooting: To favor C3-acylation, consider using milder Lewis acids (e.g., ZnO, ZnCl2) or organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[8][9] Using an ionic liquid as the solvent can also improve regioselectivity and yield.[8] For sensitive substrates, protecting the indole nitrogen (e.g., with a tosyl or Boc group) can prevent N-acylation, though this adds extra steps to the synthesis.
Q4: How do I choose an appropriate directing group (DG) for C-H functionalization of the benzene ring (C4-C7)?
A4: Selecting the correct directing group is critical for achieving regioselectivity on the benzenoid core, as this process is not governed by the indole's natural reactivity. The choice depends on the desired position:
-
C7-Functionalization: A directing group on the N1 position is required. The N-P(O)tBu2 group is effective for Pd-catalyzed C7-arylation.[5][10] For Rh-catalyzed reactions, an N-pivaloyl group can direct C7-alkenylation due to the formation of a sterically favored six-membered metallacycle.[4]
-
C6-Functionalization: This is challenging, but some success has been achieved with an N-P(O)tBu2 directing group in combination with a copper catalyst.[5][11]
-
C5-Functionalization: A directing group at the C3 position, such as a pivaloyl group, can be used to direct C5-arylation.[12]
-
C4-Functionalization: This is notoriously difficult. A directing group at the C3 position (e.g., pivaloyl, formyl, trifluoroacetyl) is typically used.[12][13] The specific reaction conditions and catalyst system (e.g., Pd, Rh, Ir) will ultimately determine the success and selectivity.[13]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (C2 vs. C3)
| Symptom | Potential Cause | Troubleshooting Action | Expected Outcome |
| Reaction yields a mixture of C2 and C3 arylated products. | The ligand or reaction conditions do not sufficiently differentiate between the two sites. | Switch Ligand: For N-sulfonyl indoles, a "ligand-free" Pd(OTs)2 system favors C2 arylation. Adding a bipyrimidine (bpym) or 4,5-diazafluoren-9-one (DAF) ligand can switch selectivity to C3. | High regioselectivity (>10:1) for either the C2 or C3 product. |
| The N-protecting group is influencing the outcome. | Modify N-substituent: For Cu(II)-catalyzed arylations, free (NH)- and N-alkylindoles favor C3 arylation, while N-acetylindoles favor C2 arylation. | A significant shift in the C2/C3 product ratio. | |
| Incomplete formation of the desired catalytic species or competing reaction pathways. | Change Base/Solvent: For free (NH)-indoles, using a magnesium base can influence the C2/C3 ratio in some Pd-catalyzed systems.[14] | Improved selectivity for one regioisomer. |
Issue 2: Low or No Yield in Directing Group-Mediated C4-C7 Functionalization
| Symptom | Potential Cause | Troubleshooting Action | Expected Outcome |
| Starting material is recovered, or decomposition is observed. | The catalyst is not activating the C-H bond effectively. | Screen Catalysts: If a Pd catalyst is ineffective for C4-functionalization, consider Rh(III) or Ir(III) catalysts, which have shown success at this position.[13] | Formation of the desired product. |
| The directing group is not coordinating properly or is sterically hindering the reaction. | Change Directing Group: For C4-alkenylation, a trifluoroacetyl group at C3 may be effective where a simple acetyl group is not.[13] | Improved yield and selectivity. | |
| The oxidant is incompatible or inefficient. | Vary Oxidant: In Pd-catalyzed C7-arylation, a combination of oxidants (e.g., Cu(OTf)2, Ag2O, CuO) may be necessary to regenerate the active Pd(II) species efficiently.[12] | Increased product yield. |
Data Presentation: Regioselectivity Under Various Conditions
Table 1: Effect of Base and Temperature on N1 vs. C3 Alkylation of Indole
| Entry | Base | Solvent | Temperature (°C) | N1:C3 Ratio | Yield (%) |
| 1 | NaH | DMF | 25 | 85:15 | 88 |
| 2 | NaH | DMF | 80 | >99:1 | 91[7] |
| 3 | K2CO3 | DMF | 80 | 60:40 | 75 |
| 4 | NaH | THF | 65 | 70:30 | 82 |
Table 2: Catalyst and Ligand Control in the Oxidative Arylation of N-Sulfonylindole
| Entry | Catalyst | Ligand | Position | Regioselectivity (C2:C3) | Yield (%) |
| 1 | Pd(OTs)2 | None | C2 | >10:1 | 75[15] |
| 2 | Pd(OTs)2 | bpym | C3 | 1:>10 | 80[15] |
| 3 | Pd(OAc)2 | None | C2 | 4:1 | 21[15] |
| 4 | Cu(OAc)2 | None | C3 | Major Product | 78 |
Table 3: Directing Group Effect on Regioselective C-H Functionalization of the Indole Benzene Ring
| Entry | Position | Directing Group (at) | Catalyst | Reaction Type | Yield (%) |
| 1 | C7 | N-P(O)tBu2 (N1) | Pd(OAc)2 | Arylation | 79[12] |
| 2 | C4 | Pivaloyl (C3) | Pd(PPh3)2Cl2 | Arylation | 58-83[12] |
| 3 | C4 | Formyl (C3) | [RhCpCl2]2 | Alkenylation | ~70-80 |
| 4 | C7 | N-Sulfur (N1) | [IrCpCl2]2 | Alkynylation | 85-95[16] |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation of Indole
This protocol is optimized to favor the thermodynamically stable N1-alkylated product.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the substituted indole (1.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Caution: NaH reacts violently with water. Ensure all glassware is dry and handle with care.
-
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The cessation of H2 gas evolution indicates the formation of the indolide anion.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 80 °C) to ensure complete reaction and favor the N1 product.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated indole.
Protocol 2: Palladium-Catalyzed C2-H Arylation of N-Acetylindole
This protocol is adapted for the C2-selective functionalization of a protected indole.
-
Reaction Setup: In an oven-dried Schlenk tube, combine N-acetylindole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)2 (5 mol%), a suitable ligand if necessary (e.g., PPh3, 10 mol%), and CsOAc (2.0 equiv) as the base.
-
Solvent Addition: Add anhydrous solvent (e.g., DMA or dioxane) via syringe.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 120-150 °C and stir for 12-24 hours.[14]
-
Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the C2-arylated product.
Protocol 3: Regioselective Friedel-Crafts C3-Acylation using a Mild Catalyst
This protocol uses milder conditions to avoid common side reactions.
-
Catalyst and Solvent: To a round-bottom flask, add zinc oxide (ZnO, 1.0 equiv) and an ionic liquid (e.g., [bmim]BF4) or a standard organic solvent like CH2Cl2.
-
Acylating Agent: Add the acyl chloride (1.1 equiv) to the mixture and stir for 5-10 minutes at room temperature.
-
Indole Addition: Add the indole (1.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40 °C) as needed. The reaction is often complete within a few hours.[8]
-
Monitoring: Follow the consumption of the starting material by TLC.
-
Workup: Upon completion, add water to the reaction mixture.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography to yield the pure 3-acylindole.
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for poor N1/C3 regioselectivity in indole alkylation.
Caption: Decision-making pathway for selecting a regioselective functionalization strategy.
References
- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. soc.chim.it [soc.chim.it]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 4-Chloro-5-methoxy-1H-indole under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Chloro-5-methoxy-1H-indole under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned from colorless to a yellow/pinkish hue after adding an acidic reagent. What is happening?
A1: The color change you are observing is a common indicator of indole degradation. The indole nucleus is electron-rich and susceptible to oxidation and polymerization under acidic conditions, which can lead to the formation of colored oligomers or degradation products.[1] It is crucial to minimize exposure to strong acids and light.
Q2: I am seeing a decrease in the peak area of my compound and the appearance of new, broader peaks in my HPLC analysis after sample preparation in an acidic mobile phase. What are these new peaks?
A2: The decrease in the parent compound's peak area signifies its degradation. The new, often broader peaks, could correspond to several degradation products. Under acidic conditions, indoles are known to undergo dimerization or polymerization.[2][3] Protonation of the indole ring, typically at the C3 position, can initiate these reactions.[4] It is advisable to use a mobile phase with a neutral or mildly acidic pH if your compound is acid-labile.[4]
Q3: What are the primary degradation pathways for this compound in an acidic medium?
-
Acid-catalyzed dimerization/polymerization: The indole nucleus can act as a nucleophile and attack a protonated indole molecule, leading to the formation of dimers and higher-order polymers.[2][3]
-
Oxidation: The presence of oxidizing agents, even atmospheric oxygen, can be exacerbated by acidic conditions, leading to the formation of oxindole derivatives and other oxidation products.[1][4]
Q4: How can I improve the stability of this compound in my experiments involving acidic conditions?
A4: To enhance stability, consider the following strategies:
-
Minimize exposure time: Prepare fresh solutions and use them immediately.
-
Control temperature: Perform reactions at the lowest possible temperature to slow down degradation kinetics.
-
Use less harsh acids: If possible, use weaker acids or a buffered system to maintain a less aggressive pH.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation, which can be catalyzed by acidic conditions.[5]
-
Use of antioxidants: In some cases, adding antioxidants can help prevent oxidative degradation.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected color change in solution (e.g., yellow, pink, red) | Oxidative degradation or polymerization of the indole ring.[1] | 1. Prepare fresh solutions immediately before use.2. Store stock solutions protected from light and at low temperatures (-20°C or -80°C).[1]3. De-gas solvents to remove dissolved oxygen. |
| Appearance of new peaks and decrease of the parent peak in HPLC/LC-MS | Acid-catalyzed degradation, dimerization, or formation of other byproducts.[2][4] | 1. Adjust the pH of the mobile phase to be as neutral as possible while maintaining good chromatography.2. Analyze samples immediately after preparation.3. If samples must wait in an autosampler, ensure it is cooled.[1] |
| Low yield in reactions involving acidic deprotection or condensation steps | Degradation of the starting material or product under the reaction conditions. | 1. Perform a time-course study to find the optimal reaction time.2. Screen different acids and solvents to find milder conditions.3. Lower the reaction temperature. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | 1. Standardize the protocol for solution preparation and handling.2. Include a control sample to monitor the stability of the compound under your experimental conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[5][6][7]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5] It is advisable to take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilution: Dilute the neutralized solution to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample (prepared by diluting the stock solution without acid treatment), by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed and unstressed samples. Calculate the percentage of degradation by comparing the peak area of the parent compound. Identify any major degradation products.
Visualizations
Signaling Pathways and Workflows
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: A troubleshooting workflow for addressing the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chlorinated Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of chlorinated indole derivatives?
During the synthesis of chlorinated indoles, several types of impurities can arise. These can originate from starting materials, side reactions, or incomplete reactions. Common impurities include:
-
Unreacted Starting Materials: Such as the parent indole or the chlorinating agent.
-
Over-chlorinated Products: Formation of di- or poly-chlorinated indoles is a common side reaction.[1]
-
Isomeric Products: The chlorination of indoles can sometimes yield a mixture of isomers with very similar physical properties, making them difficult to separate.[2]
-
Oxidation/Degradation Products: Indole derivatives, particularly those with electron-rich substituents, can be sensitive to acidic conditions and air, leading to the formation of colored degradation or polymerization products.[2]
-
Byproducts from the Chlorinating Agent: For example, if using N-chlorosuccinimide (NCS), succinimide will be a byproduct.
-
Ring-Opened Products: Under certain chlorination conditions, the indole ring can undergo cleavage, leading to various transformation products.[3][4]
Q2: My chlorinated indole derivative appears to be degrading on the silica gel column. What can I do to prevent this?
Degradation of indole derivatives on silica gel is a frequent issue, often due to the acidic nature of the stationary phase.[2] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of silica in the eluent containing a small amount of a basic modifier, such as 1-3% triethylamine (TEA).[5] You can also flush the packed column with this modified eluent before loading your sample.[2][5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2]
-
Work Efficiently: Minimize the time your compound spends on the column. Have all your fractions and equipment ready to run the chromatography as quickly as possible.[2]
-
Use an Inert Atmosphere: If the compound is highly sensitive to oxidation, performing the chromatography under a nitrogen or argon atmosphere can be beneficial.[2]
-
Alternative Purification Methods: If column chromatography proves too harsh, consider recrystallization or preparative High-Performance Liquid Chromatography (HPLC) for more valuable materials.[2]
Q3: I am struggling to separate isomeric chlorinated indoles. What chromatographic strategies can I employ?
Separating isomers with similar Rf values can be challenging. Here are some approaches to improve separation:
-
Optimize the Solvent System: Experiment with different solvent systems to alter the selectivity. If a standard hexane/ethyl acetate system is not effective, try dichloromethane/methanol or toluene/acetone.[2]
-
Use a Shallow Gradient: Employing a very slow and shallow gradient of the polar solvent during elution can enhance the resolution between closely eluting compounds.[2]
-
High-Performance Flash Chromatography: Automated flash chromatography systems with high-performance columns often provide superior separation compared to traditional glass columns.[2]
-
Recrystallization: Fractional recrystallization can sometimes be an effective method for separating isomers.[2]
-
Reversed-Phase HPLC (RP-HPLC): For difficult separations, RP-HPLC can offer different selectivity compared to normal-phase chromatography.
Q4: How can I effectively remove residual starting materials and byproducts before column chromatography?
An initial workup procedure can significantly simplify the subsequent chromatographic purification. A liquid-liquid extraction is highly recommended:
-
Wash the organic layer containing the crude product with a mild acid (e.g., 1M HCl) to remove any basic impurities like unreacted hydrazine starting materials.
-
Follow this with a wash using a saturated sodium bicarbonate solution to neutralize and remove any acidic residues.
-
Finally, wash with brine (saturated NaCl solution) to remove excess water.[2]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product Degradation (Color Change) | The indole derivative is sensitive to the acidic nature of silica gel.[2] | Deactivate the silica gel with triethylamine, use alumina as the stationary phase, or work quickly to minimize contact time.[2] |
| Poor Separation of Isomers | The chosen eluent system has poor selectivity for the isomers. | Try a different solvent system (e.g., dichloromethane/methanol), use a shallow gradient, or consider high-performance flash chromatography.[2] |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent system. | Drastically increase the polarity of the eluent or switch to a more polar solvent system. |
| Product Elutes with the Solvent Front | The eluent is too polar for the compound. | Decrease the polarity of the eluent system. |
| Tailing Peaks | Secondary interactions between a basic indole derivative and acidic silanol groups on the silica. | Add a basic modifier like triethylamine (TEA) to the mobile phase.[6] |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Concentrate the solution further. |
| Oiling Out Instead of Crystallizing | The solvent is too nonpolar for the compound, the solution is supersaturated, or impurities are inhibiting crystallization. | Try a more polar solvent or a solvent mixture. Scratch the inside of the flask to induce nucleation or add a seed crystal. Further purify the material by another method to remove impurities. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution and cool the solution for a longer period at a lower temperature.[7] |
| Purity is not High Enough | Impurities are co-crystallizing with the product. | Try a different recrystallization solvent or perform a second recrystallization. Ensure slow cooling to allow for selective crystal growth. |
Quantitative Data Summary
The following table provides an illustrative comparison of the effectiveness of different purification methods for indole derivatives. Actual yields and purities will vary depending on the specific chlorinated indole and the reaction conditions.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Column Chromatography | >95% | 60-90% | Highly dependent on the separation of impurities. Yield can be lower if fractions are cut conservatively to ensure high purity. |
| Recrystallization | >99% | 50-80% | Effective for compounds that are already relatively pure (>85-90%). Yield is dependent on the solubility difference at hot and cold temperatures.[2][7] |
| Fractional Recrystallization | Variable | Variable | Can be effective for separating isomers but may require multiple cycles, leading to lower overall yield.[2] |
| Preparative HPLC | >99.5% | >90% | Offers very high purity but is more expensive and time-consuming for large-scale purifications. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a chlorinated indole derivative using flash column chromatography.
1. Preparation of the Column:
- Select a glass column of an appropriate size.
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a layer of sand.
- Dry pack the column with silica gel (typically 50-100 times the weight of the crude material).[2]
- Add another layer of sand on top of the silica gel.
2. Equilibration:
- Wet the packed column with the initial, low-polarity eluent.[2]
- If your compound is acid-sensitive, pre-elute the column with a solvent system containing 1% triethylamine.[5]
3. Sample Loading:
- Dissolve the crude chlorinated indole derivative in a minimal amount of the appropriate solvent (often the eluent or a slightly more polar solvent).
- Carefully apply the sample to the top of the silica gel column.
4. Elution and Fraction Collection:
- Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).
- Gradually increase the polarity of the eluent to move the compounds down the column.
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified chlorinated indole derivative.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying a solid chlorinated indole derivative by recrystallization.
1. Solvent Selection:
- On a small scale, test various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find one in which the chlorinated indole is soluble when hot but sparingly soluble when cold.[2]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Hot Filtration (Optional):
- If there are insoluble impurities, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-5-methoxy-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges encountered during the synthesis of 4-Chloro-5-methoxy-1H-indole, particularly when scaling up the Fischer indole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Guide 1: Low or No Yield of the Desired Indole Product
Low or non-existent yields are a common challenge when scaling up syntheses. The following guide provides potential causes and recommended solutions to improve the yield of this compound.
Question: My Fischer indole synthesis is resulting in a low yield or complete failure to produce this compound. What are the potential causes and solutions?
Answer: Several factors can contribute to low or no yield in the Fischer indole synthesis of this compound. Key areas to investigate include the choice of acid catalyst, reaction temperature and time, and the quality of the starting materials.
Troubleshooting Low Yield
| Potential Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical. Common Brønsted acids include HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid, while Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃) are also used. The optimal catalyst and its concentration should be determined empirically. Be aware that using protic acids like HCl in an alcohol solvent can lead to undesired side products. |
| Suboptimal Reaction Temperature and Time | The Fischer indole synthesis often requires elevated temperatures to proceed. However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the product. It is recommended to monitor the reaction progress by thin-layer chromatography (TTC) to determine the optimal reaction time and temperature. |
| Poor Quality Starting Materials | Ensure the purity of the (3-chloro-4-methoxyphenyl)hydrazine and the ketone or aldehyde reactant. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired indole. |
| Polymerization/Decomposition | At high temperatures and strong acid concentrations, starting materials and the indole product can be prone to polymerization or decomposition, resulting in a complex mixture of tar-like substances. Careful control of reaction parameters is crucial to minimize this. |
Guide 2: Significant Side Product Formation
The presence of the 4-chloro and 5-methoxy groups on the phenylhydrazine precursor can influence the reactivity and lead to the formation of specific side products.
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts in my Fischer indole synthesis. What are these byproducts and how can I minimize them?
Answer: The formation of side products is a common issue, particularly with substituted phenylhydrazines. The electron-donating methoxy group can lead to "abnormal" Fischer indole products.
Troubleshooting Side Product Formation
| Potential Cause | Recommended Solution |
| "Abnormal" Fischer Indole Products | With methoxy-substituted phenylhydrazones, cyclization can occur at the position bearing the methoxy group, leading to "abnormal" products. For instance, in the presence of HCl in ethanol, a chloro- or ethoxy-substituted indole might be formed instead of the desired product. Using a non-nucleophilic acid catalyst like polyphosphoric acid (PPA) can help to suppress these side reactions. |
| Regioisomeric Indoles | If an unsymmetrical ketone is used as a reactant, there is a possibility of forming regioisomeric indole products. Using a symmetrical ketone or a ketone where one α-position is blocked will prevent the formation of these isomers. |
| Hydrolysis of Chloro Group | Depending on the reaction conditions, particularly with strong acids and high temperatures, there is a potential for the hydrolysis of the chloro group, leading to the formation of a hydroxy-indole impurity. Careful control of the reaction conditions is necessary to avoid this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method is the Fischer indole synthesis, which involves the reaction of (3-chloro-4-methoxyphenyl)hydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
Q2: What are the key scale-up challenges for the synthesis of this compound?
A2: Key challenges during the scale-up of the Fischer indole synthesis include:
-
Heat Transfer: The reaction is often exothermic. Ensuring efficient heat dissipation in a large-scale reactor is crucial to prevent runaway reactions and byproduct formation.
-
Mixing: Homogeneous mixing of reagents and catalyst is important for consistent reaction outcomes. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.
-
Work-up and Purification: Handling and purifying large quantities of material can be challenging. Extraction and filtration processes need
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Chloro-5-methoxy-1H-indole: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of 4-Chloro-5-methoxy-1H-indole, a key building block in various synthetic pathways. The following sections detail experimental protocols, present comparative data, and visualize the analytical workflow.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. A robust reversed-phase HPLC (RP-HPLC) method was developed for the analysis of this compound.
Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal methods are often employed to provide a comprehensive purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such valuable alternatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. It offers high separation efficiency and provides mass information for peak identification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is a primary analytical technique that can provide both qualitative and quantitative information about a sample without the need for a reference standard of the analyte itself. ¹H NMR is particularly useful for purity assessment by comparing the integral of the analyte's signals to that of a certified internal standard.
Comparative Data Summary
The following table summarizes the hypothetical purity assessment of a single batch of this compound using the three described analytical techniques.
| Parameter | HPLC | GC-MS | ¹H NMR |
| Purity (%) | 99.5 | 99.3 | 99.6 |
| Major Impurity (%) | 0.3 (Unidentified) | 0.5 (Starting Material) | 0.2 (Solvent Residue) |
| Limit of Detection | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantitation | ~0.03% | ~0.03% | ~0.3% |
| Analysis Time | ~20 minutes | ~30 minutes | ~15 minutes |
| Sample Throughput | High | Medium | Low |
Experimental Protocols
Detailed methodologies for each of the analytical techniques are provided below to ensure reproducibility.
HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound in Acetonitrile.
GC-MS Method
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
Sample Preparation: 1 mg/mL of this compound in Dichloromethane.
¹H NMR Method
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Internal Standard: A certified standard with a known concentration and non-overlapping signals (e.g., maleic acid).
-
Parameters:
-
Pulse angle: 30°
-
Acquisition time: 4 seconds
-
Relaxation delay (d1): 30 seconds
-
Number of scans: 8
-
-
Data Processing: Manual phasing and baseline correction. Integration of characteristic analyte and internal standard signals for quantification.
Visualizing the Analytical Workflow and a Hypothetical Signaling Pathway
To further clarify the experimental process and potential applications of this compound, the following diagrams have been generated.
Caption: Workflow for the Purity Assessment of this compound.
Caption: Hypothetical Signaling Pathway Involving an Indole Derivative.
A Spectroscopic Showdown: Unraveling the Isomers of 4-Chloro-5-methoxy-1H-indole
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. In the synthesis of complex molecules like 4-Chloro-5-methoxy-1H-indole, a crucial intermediate in various pharmaceutical pathways, the potential for isomeric impurities presents a significant analytical challenge. This guide provides a detailed spectroscopic comparison of this compound and its key positional isomers, offering a valuable resource for their unambiguous differentiation.
Comparative Spectroscopic Data
The following table summarizes the predicted and experimentally-informed spectroscopic data for this compound and five of its potential isomers. These values serve as a guide for identifying the key distinguishing features in the spectra of each compound.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec (m/z) |
| This compound | H2: ~7.2, H3: ~6.5, H6: ~6.9, H7: ~7.1, OCH₃: ~3.9, NH: ~8.1 | C2: ~124, C3: ~101, C3a: ~128, C4: ~115, C5: ~150, C6: ~112, C7: ~113, C7a: ~132, OCH₃: ~56 | N-H: ~3400, C-H (arom): ~3100, C=C (arom): ~1600, C-O: ~1250, C-Cl: ~750 | ~220, ~275, ~300 | M⁺: 181/183 (3:1) |
| 5-Chloro-4-methoxy-1H-indole | H2: ~7.2, H3: ~6.4, H6: ~7.0, H7: ~6.8, OCH₃: ~3.9, NH: ~8.2 | C2: ~125, C3: ~102, C3a: ~129, C4: ~149, C5: ~116, C6: ~122, C7: ~110, C7a: ~131, OCH₃: ~56 | N-H: ~3400, C-H (arom): ~3100, C=C (arom): ~1600, C-O: ~1250, C-Cl: ~780 | ~225, ~280, ~305 | M⁺: 181/183 (3:1) |
| 6-Chloro-5-methoxy-1H-indole | H2: ~7.1, H3: ~6.4, H4: ~7.5, H7: ~7.0, OCH₃: ~3.9, NH: ~8.0 | C2: ~123, C3: ~102, C3a: ~127, C4: ~105, C5: ~151, C6: ~118, C7: ~120, C7a: ~135, OCH₃: ~56 | N-H: ~3400, C-H (arom): ~3100, C=C (arom): ~1590, C-O: ~1240, C-Cl: ~800 | ~220, ~285, ~310 | M⁺: 181/183 (3:1) |
| 7-Chloro-5-methoxy-1H-indole | H2: ~7.2, H3: ~6.5, H4: ~7.0, H6: ~6.8, OCH₃: ~3.9, NH: ~8.3 | C2: ~124, C3: ~103, C3a: ~128, C4: ~104, C5: ~155, C6: ~111, C7: ~115, C7a: ~130, OCH₃: ~56 | N-H: ~3400, C-H (arom): ~3100, C=C (arom): ~1610, C-O: ~1260, C-Cl: ~730 | ~215, ~270, ~295 | M⁺: 181/183 (3:1) |
| 4-Chloro-6-methoxy-1H-indole | H2: ~7.2, H3: ~6.5, H5: ~6.7, H7: ~7.0, OCH₃: ~3.8, NH: ~8.1 | C2: ~124, C3: ~101, C3a: ~129, C4: ~114, C5: ~96, C6: ~157, C7: ~115, C7a: ~136, OCH₃: ~55 | N-H: ~3400, C-H (arom): ~3100, C=C (arom): ~1620, C-O: ~1230, C-Cl: ~760 | ~225, ~270, ~300 | M⁺: 181/183 (3:1) |
| 4-Chloro-7-methoxy-1H-indole | H2: ~7.1, H3: ~6.6, H5: ~6.8, H6: ~6.9, OCH₃: ~4.0, NH: ~8.4 | C2: ~123, C3: ~102, C3a: ~124, C4: ~115, C5: ~110, C6: ~118, C7: ~145, C7a: ~130, OCH₃: ~57 | N-H: ~3400, C-H (arom): ~3100, C=C (arom): ~1580, C-O: ~1270, C-Cl: ~740 | ~230, ~265, ~290 | M⁺: 181/183 (3:1) |
Note: The data presented in this table is a combination of predicted values and data extrapolated from experimentally determined spectra of analogous compounds. Actual experimental values may vary depending on the specific conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified indole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 500 MHz instrument.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR)
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the IR beam and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the various functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole isomer in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax). A quartz cuvette with a 1 cm path length is typically used.
-
Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent to correct for solvent absorption.
-
Sample Spectrum: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For relatively volatile and thermally stable compounds like these indole derivatives, Electron Ionization (EI) is a common choice. Electrospray Ionization (ESI) can also be used, particularly for less volatile samples or when coupled with liquid chromatography.
-
Instrumentation: Utilize a mass spectrometer capable of providing high-resolution mass data, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak (M⁺). For compounds containing chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M⁺ and M⁺+2 in an approximate 3:1 ratio. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound and its isomers.
References
A Comparative Analysis of the Biological Activities of 4-Chloro-5-methoxy-1H-indole and 6-Chloro-5-methoxy-1H-indole
In the landscape of drug discovery and medicinal chemistry, substituted indoles represent a privileged scaffold due to their wide range of biological activities. Among these, the positional isomers 4-Chloro-5-methoxy-1H-indole and 6-Chloro-5-methoxy-1H-indole are of significant interest to researchers. This guide provides a comparative overview of the reported biological activities of these two compounds, supported by available experimental data and methodologies, to assist scientists and drug development professionals in their research endeavors.
Overview of Biological Activities
While direct comparative studies on the biological activities of this compound and 6-Chloro-5-methoxy-1H-indole are limited in publicly available scientific literature, preliminary investigations into related chloro- and methoxy-substituted indoles suggest potential therapeutic applications, particularly in the realm of anticancer and antimicrobial research.
6-Chloro-5-methoxy-1H-indole has been identified as a relevant fragment in the design of novel anticancer agents. Specifically, its parent scaffold, 6-chloro-1H-indole, served as a starting point for the development of tubulin polymerization inhibitors.[1] This suggests that the 6-chloro substitution pattern on the indole ring may be favorable for interactions with biological targets involved in cell proliferation.
Derivatives of 4-chloroindole have demonstrated notable antibacterial activity. For instance, studies on halogenated indoles have shown that chloro-substitution at the 4- and 5-positions of the indole ring is crucial for antibacterial efficacy against pathogens like Vibrio parahaemolyticus.[2] While this data does not pertain to the 5-methoxy substituted version specifically, it highlights the potential of the 4-chloroindole core in antimicrobial drug development.
Quantitative Biological Data
| Compound | Biological Activity | Assay | Target Organism/Cell Line | Result | Reference |
| 4-Chloroindole | Antibacterial | Minimum Inhibitory Concentration (MIC) | Vibrio parahaemolyticus | 50 µg/mL | [2] |
| 5-Chloroindole | Antibacterial | Minimum Inhibitory Concentration (MIC) | Vibrio parahaemolyticus | 50 µg/mL | [2] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments relevant to the biological evaluation of substituted indoles are provided below.
Anticancer Activity Evaluation: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 6-Chloro-5-methoxy-1H-indole) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Caption: Workflow for evaluating the anticancer activity of indole isomers.
Caption: Workflow for assessing the antibacterial activity of indole isomers.
Conclusion
The available data, primarily from studies on structurally related analogs, suggests that both this compound and 6-Chloro-5-methoxy-1H-indole are promising candidates for further investigation in anticancer and antimicrobial research. The 6-chloro isomer shows potential as a tubulin polymerization inhibitor, while the 4-chloro scaffold is associated with antibacterial properties.
To provide a definitive comparison of their biological activities, direct, head-to-head studies employing standardized assays are necessary. The experimental protocols outlined in this guide offer a framework for conducting such comparative evaluations. Further research into the specific mechanisms of action and the structure-activity relationships of these and other substituted indoles will be invaluable for the development of novel therapeutic agents.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to substituted indoles
The indole scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for constructing this heterocyclic system is a cornerstone of organic synthesis. This guide provides an objective comparison of classical and modern synthetic routes to substituted indoles, with a focus on the Fischer, Bischler-Möhlau, and Reissert syntheses, alongside contemporary palladium-catalyzed methods. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental protocols and visual workflows.
Comparative Performance of Indole Synthesis Methods
The following table summarizes quantitative data for the synthesis of representative substituted indoles via various methods, offering a clear comparison of their efficiency under specific reported conditions.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Phenylhydrazine, Propiophenone | Acetic Acid | Acetic Acid | Reflux | 8 | 75[2] | |
| Phenylhydrazine, Propiophenone | Eaton's Reagent | - | 170 (MW) | 0.17 | 92[2] | |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically)[1] |
| N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] | |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethanol, then Acetic Acid | Not Specified | Not Specified | Good (historical) |
| Palladium-Catalyzed Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Not Specified | Room Temp | 12 | 69-78[3] |
| (Larock Annulation) | ||||||
| Palladium-Catalyzed Synthesis | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | [Pd(OAc)₂], Ag₂O | Not Specified | Not Specified | Not Specified | 26-88[4] |
| (Electrophilic Cyclization) |
Experimental Protocols
Detailed methodologies for key examples of each synthetic route are provided below.
Fischer Indole Synthesis of 2-Phenylindole[1]
Step 1: Preparation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.[1] The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[1] The phenylhydrazone is collected by filtration, washed with cold ethanol, and air-dried.
Step 2: Cyclization to 2-Phenylindole The dried acetophenone phenylhydrazone is mixed with an equal weight of anhydrous zinc chloride and heated in a flask at 170°C for 10 minutes. The hot mixture is then decolorized with Norit and filtered.[1] Upon cooling, 2-phenylindole crystallizes and is collected and washed with cold ethanol. The overall yield is 72-80%.[1]
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)[1]
Step 1: Synthesis of N-Phenacylanilines Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1]
Step 2: Microwave-Assisted Cyclization A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1]
Reissert Indole Synthesis of Indole-2-carboxylic acid[5][6]
Step 1: Condensation o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[1][5][6]
Step 2: Reductive Cyclization The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid.[1][5][6] This reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1][5]
Step 3: Decarboxylation (Optional) The indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.[5]
Palladium-Catalyzed Larock Indole Annulation of 2-Phenylindole[3]
A reaction mixture of 2-iodoaniline, phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI in the presence of triethylamine (Et₃N) is stirred at room temperature for 12 hours. The product, 2-phenylindole, is then isolated and purified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert_indole_synthesis [chemeurope.com]
Validating the Structure of 4-Chloro-5-methoxy-1H-indole: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of 4-Chloro-5-methoxy-1H-indole. We present supporting experimental protocols and a representative, hypothetical dataset to objectively demonstrate the power of 2D NMR in confirming molecular structures.
The structural validation of this compound is achieved through a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC. Each technique provides a unique layer of information, and together they create a comprehensive and unambiguous picture of the molecular architecture. This guide will detail the information gleaned from each experiment and compare their contributions to the final structural assignment.
Predicted 2D NMR Data for this compound
Disclaimer: The following data is a hypothetical, yet chemically reasonable, representation for illustrative purposes, based on known chemical shifts and substituent effects in related indole structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | 8.10 (br s) | - |
| 2 | C-H | 7.25 (t) | 124.5 |
| 3 | C-H | 6.50 (t) | 102.0 |
| 3a | C | - | 128.0 |
| 4 | C-Cl | - | 115.0 |
| 5 | C-O | - | 154.0 |
| 6 | C-H | 6.90 (d) | 112.0 |
| 7 | C-H | 7.50 (d) | 121.0 |
| 7a | C | - | 135.0 |
| OCH₃ | - | 3.90 (s) | 56.0 |
Table 2: Key 2D NMR Correlations for Structural Validation
| Experiment | Correlation Type | Key Correlations Observed | Structural Information Gained |
| COSY | ¹H-¹H | H-2 ↔ H-3, H-6 ↔ H-7 | Confirms proton-proton coupling within the pyrrole and benzene rings, establishing adjacent proton relationships. |
| HSQC | ¹H-¹³C (one-bond) | H-2 ↔ C-2, H-3 ↔ C-3, H-6 ↔ C-6, H-7 ↔ C-7, OCH₃ ↔ OCH₃ | Directly links each proton to its attached carbon, providing definitive assignments for all protonated carbons. |
| HMBC | ¹H-¹³C (multi-bond) | H-2 ↔ C-3, C-3a, C-7a; H-3 ↔ C-2, C-3a; H-6 ↔ C-4, C-5, C-7a; H-7 ↔ C-3a, C-5; OCH₃ ↔ C-5 | Reveals long-range (2-3 bond) correlations, crucial for connecting the different fragments of the molecule and assigning quaternary carbons. |
Comparative Analysis of 2D NMR Techniques
The structural elucidation of this compound relies on the synergistic information provided by COSY, HSQC, and HMBC experiments.
-
COSY (Correlation Spectroscopy) : This experiment is the starting point for identifying spin systems. For this molecule, it would clearly show the correlation between H-2 and H-3 in the pyrrole ring and between H-6 and H-7 in the benzene ring. This confirms the connectivity of the protons within each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence) : This is a powerful technique for directly correlating each proton with the carbon to which it is attached.[1] It provides a one-to-one mapping of the proton and carbon chemical shifts, as detailed in Table 2. For instance, the proton at 7.25 ppm is directly bonded to the carbon at 124.5 ppm, confirming the assignment of C-2 and H-2.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is arguably the most critical for piecing together the entire molecular puzzle.[1] It reveals correlations between protons and carbons that are two or three bonds apart. For example, the long-range correlation from the methoxy protons (3.90 ppm) to the carbon at 154.0 ppm definitively places the methoxy group at the C-5 position. Similarly, correlations from the pyrrole protons (H-2 and H-3) to the bridgehead carbons (C-3a and C-7a) connect the two ring systems.
Experimental Protocols
Sample Preparation: Approximately 15-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
1D NMR Spectra Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A standard proton-decoupled single-pulse experiment with the Nuclear Overhauser Effect (NOE) is used to obtain the carbon spectrum.
2D NMR Spectra Acquisition:
-
COSY: A gradient-selected COSY (gCOSY) experiment is performed to map ¹H-¹H correlations.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is used to determine one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond ¹H-¹³C correlations.
Visualization of the Validation Process
Caption: Workflow for 2D NMR structural validation.
Caption: Comparison of information from 2D NMR techniques.
Alternative and Complementary Techniques
While 2D NMR is the gold standard for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the N-H bond in the indole ring.
-
Elemental Analysis: Determines the empirical formula of the compound.[2]
References
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Halogenated Indoles
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. When dealing with halogenated indoles—a class of compounds with significant biological activity—understanding their behavior under mass spectrometric analysis is crucial. This guide provides a comparative overview of the fragmentation patterns of chlorinated, brominated, and iodinated indoles, supported by experimental data and detailed protocols to aid in their characterization.
The introduction of a halogen atom onto the indole scaffold significantly influences the fragmentation pathways observed in mass spectrometry. The nature of the halogen affects not only the mass of the fragment ions but also the isotopic distribution, providing a characteristic signature for identification. Electron ionization (EI) is a common technique for the analysis of these volatile compounds, inducing reproducible fragmentation patterns that are invaluable for structural assignment.[1][2]
Comparative Fragmentation Patterns
The mass spectra of halogenated indoles are characterized by several key fragmentation events, including the loss of the halogen atom, cleavage of the indole ring, and rearrangements. A primary diagnostic feature for chlorinated and brominated compounds is the presence of characteristic isotopic patterns arising from the natural abundance of 35Cl/37Cl and 79Br/81Br isotopes.[1]
Table 1: Key Mass Spectrometric Data for Representative Halogenated Indoles
| Compound | Molecular Ion (m/z) | Key Fragmentations (m/z) and Observations |
| Indole (Reference) | 117 | Loss of HCN (m/z 90) is a characteristic fragmentation of the indole ring.[3][4] |
| 5-Chloroindole | 151/153 (3:1 ratio) | The molecular ion peak exhibits a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, indicative of a single chlorine atom.[1] Key fragmentations include the loss of a chlorine radical. |
| 5-Bromoindole | 195/197 (1:1 ratio) | The molecular ion peak shows a distinct M/M+2 isotopic pattern with a nearly 1:1 ratio, which is a hallmark of a single bromine atom. Fragmentation often involves the loss of the bromine radical. |
| 5-Iodoindole | 243 | The molecular ion is observed at m/z 243. Iodine is monoisotopic, so no characteristic isotopic pattern is observed for the molecular ion. Fragmentation is typically initiated by the loss of the iodine radical. |
The fragmentation of the indole nucleus itself often involves the expulsion of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion at m/z 90 for the unsubstituted indole.[3][4] This pathway can also be observed in halogenated indoles after the initial loss of the halogen.
Experimental Protocols
To ensure reproducible and high-quality data, a standardized experimental approach is essential. The following protocol outlines a general method for the analysis of halogenated indoles using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation:
-
Prepare a stock solution of the halogenated indole standard in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector: Splitless mode at 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ion Source Temperature: 230°C.[5]
-
Mass Range: Scan from m/z 40 to 550.[5]
-
Data Acquisition: Full scan mode.
This protocol provides a robust starting point for the analysis of a wide range of halogenated indoles. Optimization of the temperature program and other parameters may be necessary depending on the specific analytes.[5]
Workflow for Analysis
The general workflow for the mass spectrometric analysis of halogenated indoles is depicted in the following diagram.
Caption: Workflow for Halogenated Indole Analysis by GC-MS.
This guide provides a foundational understanding of the mass spectrometric behavior of halogenated indoles. For more in-depth analysis, tandem mass spectrometry (MS/MS) techniques can be employed to further probe the fragmentation pathways and provide even greater structural detail. The principles outlined here serve as a valuable resource for the routine identification and characterization of these important compounds.
References
Chloro- vs. Bromo-Substituted Indoles: A Comparative Guide to Reactivity in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Halogenated indoles are key synthetic intermediates, serving as versatile handles for diversification, primarily through cross-coupling reactions. The choice between a chloro- or bromo-substituted indole can significantly impact reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of these two halogenated indoles, supported by experimental data, to inform substrate selection and reaction optimization in research and drug development.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between chloro- and bromo-substituted indoles lies in the strength of the carbon-halogen (C-X) bond. In many synthetically important reactions, particularly palladium-catalyzed cross-couplings, the initial step of oxidative addition of the haloindole to the metal center is often rate-determining.[1] The reactivity trend for aryl halides in this step is well-established and correlates inversely with the bond dissociation energy: C-I > C-Br > C-Cl > C-F.[1]
The weaker carbon-bromine bond in bromoindoles undergoes oxidative addition more readily than the stronger carbon-chlorine bond in chloroindoles.[1] Consequently, bromo-substituted indoles are generally more reactive, often requiring milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields to their chloro- counterparts.[1]
Comparative Reactivity in Key Transformations
The enhanced reactivity of bromoindoles is evident across a range of common synthetic transformations crucial for drug discovery and development.
Palladium-Catalyzed Cross-Coupling Reactions
Bromoindoles are generally the preferred substrates for palladium-catalyzed cross-coupling reactions due to their higher reactivity. However, advancements in catalyst and ligand design have made the more cost-effective chloroindoles viable substrates, although they often require more forcing conditions.[1]
Suzuki-Miyaura Coupling: This robust C-C bond-forming reaction highlights the superior reactivity of bromoindoles, which typically afford high yields under milder conditions.[1] Chloroindoles can be effective substrates but often necessitate more specialized and forcing conditions to achieve similar outcomes.[1]
Heck Reaction: In the formation of C-C bonds between a haloindole and an alkene, bromoindoles again demonstrate superior reactivity, leading to higher yields under milder conditions compared to their chloro-analogues.[1]
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction also shows a pronounced reactivity difference. Bromoindoles readily undergo amination with a wide variety of amines, whereas chloroindoles are more challenging substrates that often require careful optimization of the catalyst and ligand.[1]
Data Presentation: Cross-Coupling Reactions
The following tables summarize typical conditions and representative yields for key cross-coupling reactions, illustrating the general reactivity trends. While a direct side-by-side comparison under identical conditions is not always available in the literature, the data infers the relative reactivity.[1]
| Reaction | Feature | 5-Bromoindole | 5-Chloroindole |
| Suzuki-Miyaura Coupling | Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ | |
| Reaction Temperature | 80-100 °C | 100-120 °C | |
| General Observation | High yields under milder conditions. | Requires more forcing conditions and specialized catalysts. | |
| Heck Reaction | Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladacycle complexes, catalysts with bulky phosphine ligands |
| Typical Base | Et₃N, NaOAc | K₂CO₃, Cs₂CO₃ | |
| Reaction Temperature | 100-140 °C | Often > 120 °C | |
| General Observation | Higher yields under milder conditions compared to chloro-analogues. | Requires more forcing conditions for efficient coupling.[1] | |
| Buchwald-Hartwig Amination | Typical Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP) | Similar to bromo-derivative, but often requires higher catalyst loading.[1] |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS | |
| Reaction Temperature | 80-110 °C | 100-130 °C | |
| General Observation | Readily undergoes amination with a wide range of amines.[1] | More challenging substrate, often requiring careful optimization.[1] |
Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, which predominantly occurs at the C3 position. The halogen at the C5 position acts as a deactivating group through its inductive effect, but also as an ortho, para-director.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position of the indole ring. While both chloro- and bromo-indoles undergo this transformation, the relative electron-withdrawing nature of the halogen can influence the reaction rate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Haloindoles (Comparative)
This protocol can be adapted for a comparative study of 5-bromoindole and 5-chloroindole.
Materials:
-
5-Bromoindole or 5-Chloroindole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for 5-bromoindole, 2 mol%; Pd(OAc)₂/SPhos for 5-chloroindole, 2 mol%)
-
Base (e.g., K₂CO₃ for 5-bromoindole, 2.0 mmol; K₃PO₄ for 5-chloroindole, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the 5-haloindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for 5-bromoindole, 110 °C for 5-chloroindole) and stir for the required time (monitor by TLC or LC-MS).[1]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 5-Haloindoles (Comparative)
Materials:
-
5-Bromoindole or 5-Chloroindole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.0 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the 5-haloindole and anhydrous toluene.
-
Finally, add the amine via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100 °C for 5-bromoindole, 120 °C for 5-chloroindole) with stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[1]
Protocol 3: Vilsmeier-Haack Formylation of 5-Bromoindole
This is a general protocol for indoles that is applicable to both 5-bromo- and 5-chloroindole.
Materials:
-
5-Bromoindole (1.0 mmol)
-
N,N-Dimethylformamide (DMF, 3.0 mL)
-
Phosphorus oxychloride (POCl₃, 1.2 mmol)
-
Ice-water
-
Aqueous sodium hydroxide solution
Procedure:
-
In a flask, cool DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-bromoindole in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with an aqueous sodium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water, and dry to yield 5-bromo-1H-indole-3-carbaldehyde.
Conclusion
References
In Vitro Assay Validation for 4-Chloro-5-methoxy-1H-indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assay validation for compounds derived from the 4-Chloro-5-methoxy-1H-indole scaffold. While direct experimental data for derivatives of this specific indole is limited in publicly available literature, this document draws comparisons with closely related and well-studied analogs, particularly 5-chloro-indole derivatives, which have demonstrated significant potential as anticancer agents. The experimental data and detailed methodologies presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the indole framework.
Comparative Analysis of Antiproliferative Activity
A selection of these compounds is presented below to illustrate the potency that can be achieved with this class of molecules.
| Compound ID | Target/Scaffold | Cancer Cell Line | GI50 (nM)[1] | IC50 (nM)[1] |
| Compound 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | A-549 (Epithelial) | 29 | EGFRWT: 68 |
| MCF-7 (Breast) | EGFRT790M: 9.5 | |||
| Panc-1 (Pancreatic) | ||||
| HT-29 (Colon) | ||||
| Compound 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | A-549 (Epithelial) | 31 | EGFRWT: 74 |
| MCF-7 (Breast) | EGFRT790M: 11.9 | |||
| Panc-1 (Pancreatic) | ||||
| HT-29 (Colon) | ||||
| Compound 5d | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | A-549 (Epithelial) | 36 | EGFRWT: 85 |
| MCF-7 (Breast) | ||||
| Panc-1 (Pancreatic) | ||||
| HT-29 (Colon) | ||||
| Erlotinib | Reference EGFR Inhibitor | - | 33 | EGFRWT: 80 |
| Osimertinib | Reference EGFR Inhibitor | - | - | EGFRT790M: 8 |
Key In Vitro Experimental Protocols
Rigorous in vitro validation is crucial for the preclinical development of any potential therapeutic agent. Below are detailed methodologies for key experiments commonly employed to characterize the anticancer properties of indole-based compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the mechanism of action of the test compound.
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Several assays can be used to evaluate the induction of apoptosis.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Experimental Protocol (Colorimetric):
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a colorimetric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product using a microplate reader at 405 nm.[2]
-
Data Analysis: Quantify the caspase-3 activity based on the absorbance values.
-
-
Bax/Bcl-2 Ratio Analysis by Western Blot: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of apoptosis induction.
Experimental Protocol:
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against Bax and Bcl-2.
-
Detection and Densitometry: Detect the protein bands using an appropriate detection system and quantify the band intensities using densitometry software.
-
Data Analysis: Calculate the Bax/Bcl-2 ratio for each treatment condition.
-
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of a compound on the collective migration of a cell population, which is relevant to cancer metastasis.[3]
Experimental Protocol:
-
Create a Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.[3]
-
Create a "Wound": Create a scratch or a cell-free gap in the monolayer using a sterile pipette tip or a specialized insert.[3]
-
Treatment and Imaging: Treat the cells with the test compound and acquire images of the wound at different time points (e.g., 0, 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the ability of a compound to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[4][5][6][7]
Experimental Protocol:
-
Coat Plates with Matrigel: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel, and allow it to solidify.[4][6]
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of the test compound.[4][5]
-
Incubation: Incubate the plate for several hours to allow the endothelial cells to form capillary-like structures (tubes).[5]
-
Imaging and Analysis: Visualize and capture images of the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of loops, branch points, and total tube length.[4]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial. For many indole derivatives with anticancer properties, the EGFR and PI3K/Akt/mTOR signaling pathways are key targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation.[8][9] Dysregulation of the EGFR signaling pathway is a common feature of many cancers.[8][10] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[11]
Caption: Simplified EGFR signaling pathway and the point of inhibition by indole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] It is often hyperactivated in cancer and is a key target for anticancer drug development. Indole compounds and their derivatives have been shown to inhibit this pathway.[7][12]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points by indole derivatives.
Experimental Workflow for In Vitro Validation
A logical and systematic workflow is essential for the efficient in vitro validation of novel compounds.
Caption: A typical workflow for the in vitro validation of anticancer compounds.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. ibidi.com [ibidi.com]
- 5. promocell.com [promocell.com]
- 6. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Pharmacological Guide to Methoxyindole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of four methoxyindole isomers: 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT), and 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT). These compounds are structural isomers that exhibit distinct interactions with serotonergic receptors, leading to varied physiological and psychoactive effects. This document summarizes their receptor binding affinities, functional potencies, and available in vivo data to assist in research and drug development.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The primary molecular targets for these methoxyindole isomers are serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. Their affinity for these receptors, along with their functional activity as agonists, partial agonists, or antagonists, dictates their pharmacological effects.
Receptor Binding Affinities (Ki, nM)
The binding affinities of the methoxyindole isomers for key serotonin receptors are summarized in the table below. The Ki value represents the concentration of the ligand that occupies 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| 4-MeO-DMT | 235[1][2] | 68 - 1,300[1][2] | 340[1][2] |
| 5-MeO-DMT | 1.9 - 3[3] | >1000[3] | - |
| 6-MeO-DMT | - | ~1/12 the affinity of DMT[4] | - |
| 7-MeO-DMT | 1,760[4] | 5,400 - 5,440[4] | >10,000[4] |
Functional Potencies (EC50, nM)
The functional potency of these compounds is often measured by their half-maximal effective concentration (EC50), which is the concentration that elicits 50% of the maximal response in a functional assay, such as a calcium flux assay for 5-HT2A receptor activation.
| Compound | 5-HT2A (Calcium Flux) |
| 5-MeO-DMT | 1.80 - 3.87[5] |
| DMT (for comparison) | 38.3[5] |
Data for other isomers and receptor subtypes are not as readily available in a directly comparable format.
Signaling Pathways and Biased Agonism
Upon binding to serotonin receptors, particularly the G-protein coupled receptors (GPCRs) like 5-HT1A and 5-HT2A, methoxyindole isomers initiate intracellular signaling cascades. The 5-HT1A receptor is typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. In contrast, the 5-HT2A receptor is primarily coupled to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.
A key area of current research is the concept of biased agonism , where a ligand can preferentially activate one signaling pathway over another at the same receptor. For example, a 5-HT2A agonist might show a bias towards G-protein signaling over β-arrestin recruitment. This differential signaling is thought to be a potential mechanism for the diverse effects of serotonergic compounds, including the distinction between hallucinogenic and non-hallucinogenic properties. While it is hypothesized that the unique profiles of methoxyindole isomers may be due to biased agonism, more direct comparative studies are needed to fully elucidate these mechanisms.
Primary signaling pathways for 5-HT1A and 5-HT2A receptors.
In Vivo Pharmacological Effects
The in vitro receptor binding and functional data often translate to distinct behavioral effects in animal models.
Head-Twitch Response (HTR)
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.
-
5-MeO-DMT has been shown to induce the head-twitch response, although this effect can be modulated by its potent activity at 5-HT1A receptors.[6]
-
6-MeO-DMT notably does not appear to induce the head-twitch response, suggesting it may be non-hallucinogenic.[6]
-
4-MeO-DMT has been shown to substitute for the discriminative stimulus effects of the hallucinogen DOM in rats, and also substitutes for 5-MeO-DMT, suggesting it has psychedelic-like effects.[2]
-
7-MeO-DMT also substitutes for 5-MeO-DMT in rodent drug discrimination tests, indicating potential psychedelic-like properties.[4]
Anxiolytic and Antidepressant-Like Effects
There is growing interest in the therapeutic potential of these compounds, particularly for anxiety and depression.
-
5-MeO-DMT has been associated with self-reported improvements in anxiety and depression in naturalistic settings.[1][7] Animal studies have also shown that 5-MeO-DMT can produce anxiolytic effects, particularly in stressed mice.[8]
-
The anxiolytic and antidepressant effects of a 5-HT1A-selective 5-MeO-DMT analog have been demonstrated in mice, suggesting that the therapeutic potential of these compounds may be separable from their hallucinogenic effects.[9]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.
-
Assay Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay is used to measure the activation of Gq-coupled receptors, such as the 5-HT2A receptor, by quantifying the increase in intracellular calcium concentration.
General workflow for a calcium flux assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with the human 5-HT2A receptor) are plated in a multi-well plate.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved to its active form.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The plate reader measures the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration due to receptor activation.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax (maximal effect) values are determined.
Conclusion
The pharmacological profiles of methoxyindole isomers are diverse and dependent on the position of the methoxy group on the indole ring. 5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors, while its isomers show varying affinities and functional activities. The lack of head-twitch response with 6-MeO-DMT suggests a potential separation of psychedelic and therapeutic effects. Further research into the biased agonism and in vivo behavioral effects of these compounds is warranted to fully understand their therapeutic potential for conditions such as anxiety and depression.
References
- 1. 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) used in a naturalistic group setting is associated with unintended improvements in depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 7-MeO-DMT - Wikipedia [en.wikipedia.org]
- 5. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 6. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) used in a naturalistic group setting is associated with unintended improvements in depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-5-methoxy-1H-indole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-5-methoxy-1H-indole, a chemical compound used in pharmaceutical production and analysis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is harmful if swallowed and may be harmful to aquatic life.[1]
Core Principles of Disposal
The primary directive for the disposal of this compound is to utilize an approved and licensed professional waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[2]
-
Eye Protection: Use safety glasses or a face shield.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn.
Always handle the chemical in a well-ventilated area to avoid inhalation of dusts.[1] In case of a spill, collect the material dry, avoid generating dust, and place it in a suitable, closed container for disposal.[1][3]
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound must be handled according to specific protocols.
Key Segregation and Container Requirements:
| Requirement | Specification | Rationale |
| Waste Stream | Halogenated Organic Waste | Prevents dangerous reactions with other waste types and facilitates proper treatment.[4][5][6] |
| Container Type | Compatible, sealed container with a threaded cap. | Prevents leaks, spills, and the release of vapors.[4][5] |
| Labeling | Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.[4][5] | Ensures proper identification for waste handlers and emergency responders. |
| Container Integrity | The container must be in good condition, without cracks or leaks. | Maintains containment of the hazardous material.[4][5] |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] | Minimizes the risk of reactions and degradation of the container. |
Disposal Workflow
The following diagram outlines the decision-making and procedural steps for the proper disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a large spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.[1] Do not induce vomiting.
-
Large Spill: Evacuate the area and ensure adequate ventilation.[1] Prevent the substance from entering drains.[1] Collect the spilled material using an inert absorbent material and place it in a suitable container for disposal.[3]
For any significant exposure or if feeling unwell after exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the chemical to the responding medical personnel.[1]
References
Personal protective equipment for handling 4-Chloro-5-methoxy-1H-indole
This guide provides critical safety, handling, and disposal protocols for 4-Chloro-5-methoxy-1H-indole, ensuring the well-being of laboratory personnel. The recommendations are predicated on the known hazards of structurally analogous compounds, including other chlorinated indoles. Adherence to these procedures is paramount for minimizing exposure and mitigating potential risks.
Hazard Summary and Classification
| Hazard Classification | Description | Source/Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Based on data for 7-Chloro-4-methoxy-1H-indole and other substituted indoles.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | A common property of many chlorinated organic compounds.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Expected for this class of compounds.[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Based on data for 7-Chloro-4-methoxy-1H-indole.[1] |
| Carcinogenicity | Suspected of causing cancer. | Based on the classification of related pyridoindole compounds.[4] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.[4][5][6]
| PPE Category | Specifications | Rationale |
| Hand Protection | Double gloving with chemically resistant nitrile gloves.[4] | Prevents skin contact and absorption. Inspect gloves before use and change immediately if contaminated.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7] | Protects against splashes and airborne particles.[7][8] |
| Skin and Body Protection | A dedicated, fully buttoned lab coat. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[4] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates. | Required when handling the solid compound, preparing solutions, or when adequate ventilation cannot be guaranteed. |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[4][6] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
1. Preparation:
- Verify the proper functioning of the chemical fume hood.
- Cover the work surface with disposable, absorbent bench paper.
- Assemble all necessary equipment and reagents.
- Don all required PPE as outlined in the table above.
2. Weighing and Solution Preparation:
- Conduct all weighing of the solid compound within the fume hood.
- Use a dedicated spatula and weighing vessel.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- Keep all containers with the compound tightly sealed when not in use.
3. Post-Handling:
- Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.
- Wipe down the work surface of the fume hood.
- Dispose of all contaminated materials as per the disposal plan.
- Carefully remove PPE, avoiding cross-contamination.
- Wash hands thoroughly with soap and water.
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container.
-
Do not pour chemical waste down the drain.[11]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Waste Pickup:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[11] Arrange for disposal through your institution's environmental health and safety office.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. hsa.ie [hsa.ie]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
